Dumorelin
Description
Structure
2D Structure
Properties
IUPAC Name |
(4S)-4-[[2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[2-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-(carboxymethylamino)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C218H362N72O68/c1-25-108(17)169(288-176(322)114(23)254-195(341)147(91-165(312)313)271-175(321)111(20)252-177(323)121(221)86-117-50-54-119(296)55-51-117)210(356)281-144(87-116-40-28-27-29-41-116)203(349)290-171(115(24)295)212(358)282-146(90-159(228)304)202(348)286-152(100-294)207(353)276-143(88-118-52-56-120(297)57-53-118)200(346)264-128(48-38-78-245-217(237)238)184(330)263-124(43-31-33-73-220)194(340)287-168(107(15)16)209(355)279-138(81-102(5)6)180(326)249-95-162(307)256-131(59-66-154(223)299)188(334)274-141(84-105(11)12)198(344)284-149(97-291)205(351)255-113(22)174(320)259-126(46-36-76-243-215(233)234)183(329)262-123(42-30-32-72-219)186(332)273-140(83-104(9)10)197(343)275-139(82-103(7)8)196(342)269-135(62-69-157(226)302)193(339)278-148(92-166(314)315)204(350)289-170(109(18)26-2)211(357)280-142(85-106(13)14)199(345)285-150(98-292)206(352)265-129(49-39-79-246-218(239)240)185(331)267-133(60-67-155(224)300)190(336)266-130(58-65-153(222)298)179(325)248-94-161(306)257-132(63-70-163(308)309)189(335)283-151(99-293)208(354)277-145(89-158(227)303)201(347)270-134(61-68-156(225)301)191(337)268-136(64-71-164(310)311)192(338)261-122(44-34-74-241-213(229)230)178(324)247-93-160(305)251-110(19)172(318)258-125(45-35-75-242-214(231)232)182(328)253-112(21)173(319)260-127(47-37-77-244-216(235)236)187(333)272-137(80-101(3)4)181(327)250-96-167(316)317/h27-29,40-41,50-57,101-115,121-152,168-171,291-297H,25-26,30-39,42-49,58-100,219-221H2,1-24H3,(H2,222,298)(H2,223,299)(H2,224,300)(H2,225,301)(H2,226,302)(H2,227,303)(H2,228,304)(H,247,324)(H,248,325)(H,249,326)(H,250,327)(H,251,305)(H,252,323)(H,253,328)(H,254,341)(H,255,351)(H,256,307)(H,257,306)(H,258,318)(H,259,320)(H,260,319)(H,261,338)(H,262,329)(H,263,330)(H,264,346)(H,265,352)(H,266,336)(H,267,331)(H,268,337)(H,269,342)(H,270,347)(H,271,321)(H,272,333)(H,273,332)(H,274,334)(H,275,343)(H,276,353)(H,277,354)(H,278,339)(H,279,355)(H,280,357)(H,281,356)(H,282,358)(H,283,335)(H,284,344)(H,285,345)(H,286,348)(H,287,340)(H,288,322)(H,289,350)(H,290,349)(H,308,309)(H,310,311)(H,312,313)(H,314,315)(H,316,317)(H4,229,230,241)(H4,231,232,242)(H4,233,234,243)(H4,235,236,244)(H4,237,238,245)(H4,239,240,246)/t108-,109-,110-,111-,112-,113-,114-,115+,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,168-,169-,170-,171-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGWQGJDNNGQTP-FWWAFOOOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C218H362N72O68 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50147439 | |
| Record name | Dumorelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50147439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
5080 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105953-59-1 | |
| Record name | Dumorelin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105953591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dumorelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50147439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Enigmatic Nature of Dumorelin: An Analysis of Publicly Available Data
A comprehensive search of scientific and patent literature reveals a significant absence of data regarding the mechanism of action, pharmacology, and therapeutic application of the compound identified as Dumorelin. While a chemical entity with this name is cataloged in public databases, the requisite biological and experimental information to construct a detailed technical guide is not publicly available.
Efforts to procure information on "this compound" from extensive searches across scientific research databases, clinical trial registries, and patent archives have yielded no specific results detailing its biological activity. The compound is listed in the PubChem database with the chemical formula C218H362N72O68, which suggests it is a large, complex molecule, likely a peptide.[1] However, this entry lacks any associated data on its pharmacological targets, signal transduction pathways, or physiological effects.
Consequently, the creation of a detailed technical guide, including quantitative data tables, experimental protocols, and signaling pathway diagrams as requested, is not feasible based on the current body of public knowledge. The absence of published research indicates that "this compound" may be a compound in a very early, non-public stage of development, a theoretical molecule, or a misnomer for another agent. Without peer-reviewed studies or official documentation, any discussion of its mechanism of action would be purely speculative and fall outside the scope of a factual technical guide.
References
Dumorelin: A Technical Overview of a Growth Hormone-Releasing Hormone Agonist
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information regarding the specific discovery and synthesis of Dumorelin is limited. This guide provides a comprehensive overview based on available chemical data and the established principles of peptide synthesis and GHRH receptor pharmacology. The synthesis pathway and signaling diagrams are representative of the compound class due to the absence of this compound-specific published research.
Core Compound Data
| Property | Value | Source |
| CAS Number | 105953-59-1 | [1][2][3][4] |
| Molecular Formula | C218H362N72O68 | [1] |
| Molecular Weight | 5080 g/mol | [1] |
Synthesis Pathway: Solid-Phase Peptide Synthesis (SPPS)
The synthesis of a peptide of this compound's size and complexity is typically achieved through Solid-Phase Peptide Synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support.
Representative Experimental Protocol for SPPS
The following is a generalized protocol for Fmoc-based SPPS, which would be applicable for the synthesis of a peptide like this compound.
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Resin Preparation: Swell a suitable resin (e.g., Wang or Rink amide resin) in a solvent such as N,N-dimethylformamide (DMF).
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First Amino Acid Coupling: Attach the C-terminal Fmoc-protected amino acid to the resin. This is typically achieved using a coupling agent like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) with a catalyst such as 4-dimethylaminopyridine (DMAP).
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Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the attached amino acid using a solution of piperidine in DMF.
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Washing: Thoroughly wash the resin with DMF to remove excess reagents and by-products.
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Subsequent Amino Acid Coupling: Couple the next Fmoc-protected amino acid to the newly exposed N-terminus of the growing peptide chain using a coupling agent (e.g., HBTU, HATU) and a base (e.g., N,N-diisopropylethylamine - DIPEA).
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Repeat Synthesis Cycle: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the desired sequence.
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Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers to prevent side reactions.
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Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
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Characterization: Confirm the identity and purity of the final peptide using techniques such as mass spectrometry and analytical HPLC.
SPPS Workflow Diagram
Caption: A representative workflow for Solid-Phase Peptide Synthesis (SPPS).
Mechanism of Action: GHRH Receptor Signaling
As a GHRH receptor agonist, this compound is expected to mimic the action of endogenous GHRH by binding to and activating the GHRH receptor on somatotroph cells in the anterior pituitary gland. This activation initiates a downstream signaling cascade that ultimately leads to the synthesis and secretion of growth hormone (GH).
GHRH Receptor Signaling Pathway
The primary signaling pathway activated by the GHRH receptor is the cyclic adenosine monophosphate (cAMP) pathway.
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Receptor Binding: this compound binds to the GHRH receptor, a G-protein coupled receptor (GPCR).
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G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit dissociates and exchanges GDP for GTP.
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Adenylate Cyclase Activation: The activated Gαs subunit stimulates the membrane-bound enzyme adenylate cyclase.
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cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cAMP.
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Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP activates protein kinase A (PKA).
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Gene Transcription and GH Release: PKA phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), which promotes the transcription of the GH gene. PKA also phosphorylates ion channels, leading to an influx of Ca2+, which triggers the exocytosis of GH-containing secretory granules.
GHRH Receptor Signaling Diagram
Caption: The GHRH receptor signaling pathway initiated by an agonist like this compound.
Quantitative Data
There is a notable absence of publicly available quantitative data for this compound, such as receptor binding affinity (Ki/Kd), functional potency (EC50), or pharmacokinetic parameters. Research and drug development professionals would typically require this information to assess the compound's efficacy and potential for further development.
Conclusion
This compound is a cataloged but poorly characterized GHRH receptor agonist. While its basic chemical identity is known, a significant information gap exists regarding its discovery, specific synthesis protocols, and pharmacological profile. The provided synthesis and signaling pathways are based on established methodologies for this class of peptides and serve as a representative framework. Further research and publication are necessary to fully elucidate the specific properties and potential applications of this compound.
References
Early In-Vitro Studies of Dumorelin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dumorelin is a synthetic peptide that acts as an agonist for the growth hormone-releasing hormone (GHRH) receptor. As a GHRH receptor agonist, this compound is of interest for its potential therapeutic applications, which may include growth hormone deficiencies and potentially oncology, given the expression of GHRH receptor splice variants in cancer cells. This technical guide provides a framework for the early in-vitro evaluation of this compound, outlining key experimental protocols and data presentation formats. While specific experimental data for this compound is not extensively available in the public domain, this document presents the standard methodologies and expected outcomes for in-vitro studies of a GHRH agonist, based on established principles of pharmacology and cell biology.
Introduction to this compound
This compound is a peptide-based compound with the molecular formula C₂₁₈H₃₆₂N₇₂O₆₈ and a molecular weight of approximately 5080 g/mol [1]. It is classified as a growth hormone-releasing hormone (GHRH) receptor agonist[2]. The primary mechanism of action of this compound is expected to be its binding to and activation of the GHRH receptor, a G protein-coupled receptor (GPCR), predominantly found on the somatotroph cells of the anterior pituitary gland[1]. This interaction initiates an intracellular signaling cascade, leading to the synthesis and release of growth hormone (GH).
Beyond its endocrine effects, the GHRH receptor and its splice variants have been identified in various peripheral tissues and cancer cell lines, suggesting that this compound could have direct effects on these cells[1]. Therefore, early in-vitro studies are crucial to characterize its binding affinity, potency, and cellular effects in relevant model systems.
Core In-Vitro Assays for this compound Evaluation
The initial in-vitro assessment of this compound would typically involve a series of assays to determine its pharmacological properties and biological activity. These include receptor binding assays to quantify its affinity for the GHRH receptor and cell-based assays to measure its functional activity.
GHRH Receptor Binding Assays
Receptor binding assays are fundamental to understanding the interaction between this compound and its target, the GHRH receptor. These assays are used to determine the binding affinity (typically expressed as the dissociation constant, Kd, or the inhibition constant, Ki) of this compound.
Experimental Protocol: Radioligand Competition Binding Assay
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Cell Culture and Membrane Preparation:
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Culture a cell line known to express the GHRH receptor (e.g., a pituitary cell line like GH3, or a transfected cell line like HEK293-GHRHR).
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Harvest the cells and homogenize them in a cold lysis buffer to prepare a crude membrane fraction.
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Quantify the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
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Binding Assay:
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In a 96-well plate, add a fixed concentration of a radiolabeled GHRH analog (e.g., [¹²⁵I]-GHRH) to each well.
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Add increasing concentrations of unlabeled this compound (the competitor).
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Add a fixed amount of the cell membrane preparation to each well.
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Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.
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Separation and Detection:
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Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound from the free radioligand.
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Wash the filters with cold assay buffer to remove non-specifically bound radioligand.
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Measure the radioactivity retained on the filters using a gamma counter.
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Data Analysis:
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Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration.
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Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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Data Presentation:
| Compound | Cell Line | Radioligand | IC₅₀ (nM) | Ki (nM) |
| This compound | HEK293-GHRHR | [¹²⁵I]-GHRH | Data to be determined | Data to be determined |
| GHRH (1-29) | HEK293-GHRHR | [¹²⁵I]-GHRH | Data to be determined | Data to be determined |
Caption: Hypothetical data table for GHRH receptor binding affinity of this compound.
Functional Assays: cAMP Accumulation
Activation of the GHRH receptor, a Gs-coupled GPCR, leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. Measuring cAMP accumulation is a standard functional assay to determine the potency of a GHRH agonist.
Experimental Protocol: cAMP Assay
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Cell Culture:
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Seed GHRH receptor-expressing cells (e.g., GH3 or HEK293-GHRHR) in a 96-well plate and allow them to adhere overnight.
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Assay Procedure:
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Wash the cells with a serum-free medium.
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Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
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Add increasing concentrations of this compound or a reference agonist (e.g., GHRH (1-29)).
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Incubate for a specified time (e.g., 30 minutes) at 37°C.
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Detection:
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Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
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Data Analysis:
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Plot the cAMP concentration as a function of the logarithm of the agonist concentration.
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Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response).
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Data Presentation:
| Compound | Cell Line | EC₅₀ (nM) | Emax (% of GHRH) |
| This compound | GH3 | Data to be determined | Data to be determined |
| GHRH (1-29) | GH3 | Data to be determined | 100% |
Caption: Hypothetical data table for the functional potency of this compound in a cAMP assay.
In-Vitro Anti-Proliferative and Apoptosis Assays in Cancer Cells
Given the potential expression of GHRH receptor splice variants in cancer cells, it is pertinent to investigate the direct effects of this compound on cancer cell proliferation and survival.
Experimental Protocol: Cell Viability Assay (MTT Assay)
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Cell Culture:
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Seed cancer cell lines of interest (e.g., lung, breast, prostate cancer cell lines) in a 96-well plate.
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Treatment:
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After 24 hours, treat the cells with increasing concentrations of this compound.
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Incubate for a defined period (e.g., 48 or 72 hours).
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MTT Assay:
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Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
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Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
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Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Data Analysis:
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Calculate the percentage of cell viability relative to the untreated control.
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Plot the percentage of viability against the logarithm of the this compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
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Data Presentation:
| Cell Line | This compound GI₅₀ (µM) after 72h |
| A549 (Lung Carcinoma) | Data to be determined |
| MCF-7 (Breast Adenocarcinoma) | Data to be determined |
| PC-3 (Prostate Adenocarcinoma) | Data to be determined |
Caption: Hypothetical data table for the anti-proliferative effect of this compound on cancer cell lines.
Signaling Pathway Visualization
The activation of the GHRH receptor by this compound is expected to trigger a well-defined signaling cascade. The following diagram illustrates this proposed pathway.
References
In-Depth Technical Guide to Dumorelin and its Analogs: Molecular Structure, Properties, and Mechanism of Action
Disclaimer: Specific proprietary information regarding a compound named "Dumorelin" is not widely available in public scientific literature. Therefore, this guide will focus on a well-characterized and representative Growth Hormone-Releasing Hormone (GHRH) analog, Sermorelin , to provide a comprehensive overview of the molecular structure, properties, and biological activities relevant to this class of molecules. The data and methodologies presented here are based on available information for Sermorelin and are intended to be illustrative for researchers, scientists, and drug development professionals working with GHRH agonists.
Molecular Structure and Properties
Sermorelin is a synthetic peptide analog of the naturally occurring human Growth Hormone-Releasing Hormone (GHRH). It consists of the first 29 amino acids of the GHRH sequence, which is the minimal fragment that retains the full biological activity of the native hormone.
Molecular Formula: C₁₄₉H₂₄₆N₄₄O₄₂S
Peptide Sequence: Tyr-Ala-Asp-Ala-Ile-Phe-Thr-Asn-Ser-Tyr-Arg-Lys-Val-Leu-Gly-Gln-Leu-Ser-Ala-Arg-Lys-Leu-Leu-Gln-Asp-Ile-Met-Ser-Arg-NH₂
Data Presentation: Physicochemical Properties of Sermorelin
| Property | Value | Source |
| Molecular Weight | 3357.9 g/mol | [1][2][3][4] |
| CAS Number | 86168-78-7 | [4] |
| Appearance | Sterile, non-pyrogenic, lyophilized white powder | [2] |
| Biological Half-life | Approximately 11-12 minutes | [1][5] |
| pH (reconstituted) | 5.0 to 5.5 | [2] |
| Melting Point | >189°C (decomposition) | [4] |
| Solubility | Soluble in water | [6] |
Mechanism of Action and Signaling Pathway
Sermorelin, like endogenous GHRH, exerts its biological effects by binding to and activating the Growth Hormone-Releasing Hormone Receptor (GHRH-R). GHRH-R is a G-protein coupled receptor (GPCR) located on the surface of somatotropic cells in the anterior pituitary gland.
The binding of Sermorelin to GHRH-R initiates a downstream signaling cascade:
-
Receptor Activation: Ligand binding induces a conformational change in the GHRH-R.
-
G-Protein Coupling: The activated receptor couples to a stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation: The alpha subunit of the Gs protein activates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).
-
Gene Transcription and GH Release: PKA activation results in the phosphorylation of downstream targets, including transcription factors that increase the synthesis of growth hormone (GH) and promote the release of stored GH from the pituitary gland.[7][8]
This signaling pathway leads to a pulsatile release of GH into the bloodstream, which in turn stimulates the liver to produce Insulin-like Growth Factor 1 (IGF-1), the primary mediator of the growth-promoting and metabolic effects of GH.
Signaling Pathway Diagram
Caption: GHRH receptor signaling pathway initiated by Sermorelin.
Experimental Protocols
This section outlines common experimental methodologies used to characterize GHRH agonists like Sermorelin.
Receptor Binding Assay
This assay is used to determine the binding affinity of a ligand (e.g., Sermorelin) to its receptor (GHRH-R). A common method is a competitive radioligand binding assay.
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Cell membranes from a cell line overexpressing the human GHRH receptor (e.g., CHO-K1 or HEK293 cells) are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a binding buffer.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled GHRH analog (e.g., [¹²⁵I]-His¹, Nle²⁷]-hGRF(1-32)-NH₂), and varying concentrations of the unlabeled competitor ligand (Sermorelin).
-
Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a set period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The contents of each well are rapidly filtered through a glass fiber filter plate using a vacuum manifold. The filter traps the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Detection: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The data is analyzed to generate a competition curve, from which the IC₅₀ (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) can be determined. The binding affinity (Ki) of Sermorelin can then be calculated using the Cheng-Prusoff equation.
In Vitro Growth Hormone Release Assay
This assay measures the ability of a GHRH agonist to stimulate the secretion of growth hormone from pituitary cells in culture.
Experimental Workflow
Caption: Workflow for an in vitro growth hormone release assay.
Detailed Methodology:
-
Cell Culture: Primary anterior pituitary cells are isolated from rats and cultured, or a suitable pituitary cell line (e.g., GH3 or AtT-20 cells) is used. Cells are seeded into multi-well plates and allowed to attach and grow to a desired confluency.
-
Pre-incubation: The growth medium is removed, and the cells are washed with a serum-free medium. The cells are then pre-incubated in this medium for a short period to establish a baseline.
-
Stimulation: The pre-incubation medium is replaced with fresh medium containing various concentrations of Sermorelin or a vehicle control.
-
Incubation: The cells are incubated for a specific duration (e.g., 1 to 4 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Sample Collection: After incubation, the cell culture supernatant is collected.
-
Growth Hormone Measurement: The concentration of growth hormone in the collected supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Data Analysis: The results are used to plot a dose-response curve, and the EC₅₀ (the concentration of Sermorelin that elicits 50% of the maximal response) is calculated to determine its potency.
Conclusion
Sermorelin serves as a valuable research tool and therapeutic agent due to its well-defined structure and mechanism of action as a GHRH agonist. The experimental protocols described provide a framework for the characterization of Sermorelin and other GHRH analogs. A thorough understanding of the molecular properties and signaling pathways of these compounds is crucial for their application in research and drug development. While specific data for "this compound" remains elusive, the information presented for Sermorelin offers a robust foundation for scientists and researchers in the field.
References
An In-depth Technical Guide to the Dumorelin Family of Compounds and Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Dumorelin, a synthetic peptide belonging to the growth hormone-releasing hormone (GHRH) agonist family. As a GHRH receptor agonist, this compound is presumed to mimic the action of endogenous GHRH, stimulating the synthesis and secretion of growth hormone (GH) from the anterior pituitary. This document collates the available information on the chemical nature of this compound, its mechanism of action through the GHRH receptor signaling pathway, and representative experimental protocols for the synthesis, characterization, and biological evaluation of such compounds. While specific quantitative data for this compound is not publicly available, this guide presents data for closely related GHRH analogues to provide a comparative context for researchers. The included signaling pathway and experimental workflow diagrams, rendered using Graphviz, offer a clear visual representation of the underlying biological processes and research methodologies.
Introduction to the this compound Family of Compounds
This compound is a synthetic peptide classified as a growth hormone secretagogue. It functions as an agonist for the growth hormone-releasing hormone receptor (GHRHR), a G-protein coupled receptor (GPCR) predominantly expressed on somatotropic cells of the anterior pituitary gland. By activating the GHRHR, this compound and its analogues are designed to stimulate the production and release of endogenous growth hormone.
The primary therapeutic application for this class of compounds is in the treatment of growth hormone deficiency. Other potential applications that are being explored for GHRH agonists include roles in oncology, cardiology, and metabolic disorders.
Chemical Structure:
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by binding to and activating the GHRH receptor. This receptor is coupled to a stimulatory G-protein (Gs), which, upon activation, initiates a well-characterized intracellular signaling cascade.
Primary Signaling Pathway:
The principal signaling pathway activated by GHRH receptor agonists is the adenylyl cyclase (AC) - cyclic adenosine monophosphate (cAMP) pathway.
-
Receptor Binding and Gs Protein Activation: this compound binds to the extracellular domain of the GHRH receptor, inducing a conformational change that activates the associated Gs protein on the intracellular side.
-
Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein (Gαs) dissociates and activates adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).
-
Downstream Effects: Activated PKA phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein). Phosphorylated CREB translocates to the nucleus and binds to cAMP response elements (CREs) in the promoter regions of target genes, most notably the gene encoding growth hormone. This ultimately leads to increased transcription of the GH gene and subsequent synthesis and release of growth hormone.
Crosstalk with Other Pathways:
Research on GHRH receptor signaling suggests potential crosstalk with other signaling pathways, which may contribute to the pleiotropic effects of GHRH agonists. These include:
-
Phospholipase C (PLC) Pathway: Some evidence suggests that the GHRH receptor can also couple to Gq proteins, leading to the activation of PLC, which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in increased intracellular calcium and activation of Protein Kinase C (PKC).
-
MAPK/ERK Pathway: The GHRH receptor signaling can also lead to the activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, which is involved in cell proliferation and differentiation.
-
PI3K/Akt Pathway: Crosstalk with the Phosphoinositide 3-Kinase (PI3K)/Akt pathway, a key regulator of cell survival and metabolism, has also been reported for GHRH receptor signaling.
Signaling Pathway Diagram
Caption: GHRH Receptor Signaling Pathway.
Quantitative Data (Representative for GHRH Analogues)
As specific quantitative data for this compound is not available in the public domain, the following tables present representative data for other GHRH analogues to provide a contextual framework for researchers.
Table 1: Representative In Vitro Receptor Binding Affinity of GHRH Analogues
| Compound | Receptor | Assay Type | Kd (nM) | IC50 (nM) | Reference |
| GHRH(1-44)-NH₂ | Porcine GHRHR | Radioligand Binding | 1.04 ± 0.19 | 2.8 ± 0.51 | [1] |
| Rat GHRH | Porcine GHRHR | Radioligand Binding | - | 3.1 ± 0.69 | [1] |
| [N-Ac-Tyr¹, D-Arg²]hGHRH(3-29)-NH₂ | Porcine GHRHR | Radioligand Binding | - | 3.9 ± 0.58 | [1] |
Table 2: Representative In Vivo Efficacy of GHRH Analogues
| Compound | Species | Endpoint | ED50 (µg/kg) | Route of Admin. | Reference |
| GHRH(1-44)-NH₂ | Human (Male) | GH Release | 0.4 | IV | [2] |
| GHRH(1-44)-NH₂ | Human (Female) | GH Release | 0.2 | IV | [2] |
Disclaimer: The data presented in these tables are for illustrative purposes and represent the biological activity of related GHRH analogues, not this compound itself.
Experimental Protocols (Representative)
The following are representative, detailed protocols for key experiments relevant to the study of GHRH agonists like this compound. These are generalized methods and would require optimization for specific compounds and experimental setups.
Solid-Phase Peptide Synthesis (SPPS) of a GHRH Analogue
This protocol describes the general steps for synthesizing a peptide analogue of GHRH using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a solid-phase resin.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Dipeptidyl-peptidase I (DPP-I)
-
Ether
-
Acetonitrile
-
Water (HPLC grade)
Procedure:
-
Resin Swelling: The Rink Amide resin is swollen in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treating with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF and DCM.
-
Amino Acid Coupling: The next Fmoc-protected amino acid (3 equivalents) is pre-activated with DIC (3 equivalents) and OxymaPure® (3 equivalents) in DMF for 5 minutes. This activated solution is then added to the deprotected resin, and the coupling reaction is allowed to proceed for 1-2 hours. The resin is then washed with DMF and DCM.
-
Repeat Cycles: Steps 2 and 3 are repeated for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group is removed, the peptide is cleaved from the resin and all side-chain protecting groups are removed by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-4 hours.
-
Peptide Precipitation and Purification: The cleaved peptide is precipitated in cold ether, centrifuged, and the pellet is washed with ether. The crude peptide is then dissolved in a water/acetonitrile mixture and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization and Characterization: The purified peptide fractions are pooled, lyophilized, and the final product is characterized by mass spectrometry and analytical HPLC.
Experimental Workflow Diagram
Caption: General Experimental Workflow.
GHRH Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity of a test compound (e.g., this compound analogue) to the GHRH receptor.
Materials:
-
Cell line expressing the GHRH receptor (e.g., HEK293-GHRHR)
-
Radiolabeled GHRH analogue (e.g., ¹²⁵I-GHRH)
-
Unlabeled test compound
-
Binding buffer (e.g., Tris-HCl, MgCl₂, BSA)
-
Wash buffer
-
Scintillation fluid
-
Gamma counter
Procedure:
-
Membrane Preparation: Cells expressing the GHRH receptor are harvested, homogenized, and centrifuged to isolate the cell membranes. The membrane pellet is resuspended in binding buffer.
-
Assay Setup: In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.
-
Competitive Binding: Add increasing concentrations of the unlabeled test compound to the wells. Include wells with no unlabeled competitor (total binding) and wells with a high concentration of a known GHRH agonist (non-specific binding).
-
Incubation: Add the membrane preparation to each well and incubate at room temperature for a specified time to allow binding to reach equilibrium.
-
Termination and Washing: The binding reaction is terminated by rapid filtration through a glass fiber filter mat, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data is then plotted as the percentage of specific binding versus the log concentration of the test compound. The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Kᵢ (inhibition constant) can be calculated from the IC₅₀ using the Cheng-Prusoff equation.
In Vitro Functional Assay: cAMP Measurement
This protocol outlines a method to measure the ability of a GHRH agonist to stimulate intracellular cAMP production in cells expressing the GHRH receptor.
Materials:
-
Cell line expressing the GHRH receptor
-
Test compound (GHRH agonist)
-
Forskolin (positive control)
-
Cell culture medium
-
Lysis buffer
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the GHRH receptor-expressing cells in a 96-well plate and culture overnight.
-
Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test compound or controls (vehicle, forskolin).
-
Incubation: Incubate the plate at 37°C for a specified time to allow for cAMP production.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release the intracellular cAMP.
-
cAMP Detection: Perform the cAMP detection assay following the kit's protocol. This typically involves the addition of detection reagents and a further incubation period.
-
Signal Measurement: Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Use the standard curve to determine the concentration of cAMP produced in each well. Plot the cAMP concentration versus the log concentration of the test compound and determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) using non-linear regression.
Conclusion
The this compound family of compounds represents a class of synthetic GHRH receptor agonists with potential therapeutic applications in conditions related to growth hormone deficiency. Their mechanism of action is centered on the activation of the GHRH receptor and the subsequent stimulation of the cAMP signaling pathway, leading to the synthesis and release of growth hormone. While specific quantitative data and detailed experimental protocols for this compound itself are not publicly available, this guide provides a comprehensive framework for researchers in the field by presenting information on the general class of GHRH agonists, their signaling pathways, and representative methodologies for their study. Further research and publication of data specific to this compound and its analogues are necessary to fully elucidate their pharmacological profile and clinical potential.
References
The Ghrelin Agonist Dumorelin (Relamorelin): A Technical Overview of its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction: Dumorelin, also known as Relamorelin, is a synthetic pentapeptide ghrelin analogue that has been investigated for its prokinetic effects, particularly in the management of diabetic gastroparesis. As a potent agonist of the ghrelin/growth hormone secretagogue receptor (GHSR), this compound mimics the physiological actions of ghrelin, a key regulator of appetite and gastrointestinal motility. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, presenting key data in a structured format, detailing experimental protocols, and visualizing relevant pathways to support further research and development in this area.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in clinical trials, providing insights into its absorption, distribution, metabolism, and excretion.
Table 1: Summary of this compound (Relamorelin) Pharmacokinetic Parameters
| Parameter | Value | Species | Study Notes |
| Administration Route | Subcutaneous Injection | Human | Investigated in Phase 2 and 3 clinical trials[1][2]. |
| Terminal Half-life | ~4.5 hours | Human | At higher doses, the terminal half-life can extend to 19.4 hours[3]. |
| Metabolism | No metabolism detected | Human | In vitro studies using human microsomes and hepatocytes showed no detectable metabolism[2]. |
| Excretion | Approximately 8% of the dose is excreted in the urine. | Human | [2] |
| Accumulation | No apparent accumulation | Human | Observed after repeated administration for 10 days[2]. |
| Cmax (100 µg single dose) | ~4 ng/mL | Human | Similar Cmax observed in both healthy volunteers and patients with diabetes[4]. |
Pharmacodynamics
The pharmacodynamic effects of this compound are primarily mediated through its agonist activity at the ghrelin receptor, leading to a range of physiological responses, most notably the stimulation of gastrointestinal motility.
Mechanism of Action and Signaling Pathway
This compound acts as a selective agonist at the ghrelin/growth hormone secretagogue receptor (GHSR-1a), a G-protein coupled receptor.[1][5] The binding of this compound to GHSR-1a initiates a downstream signaling cascade that ultimately leads to its physiological effects.
Dose-Response Relationship and Efficacy
Clinical trials have demonstrated a dose-dependent effect of this compound on gastric emptying and symptoms of diabetic gastroparesis.
Table 2: Summary of this compound (Relamorelin) Pharmacodynamic Effects in Patients with Diabetic Gastroparesis (Phase 2B Study - NCT02357420)
| Dose Regimen | Change in Gastric Emptying (GE) T1/2 from Baseline | Reduction in Vomiting Frequency from Baseline | Reduction in Composite Symptom Score (Nausea, Pain, Bloating, Fullness) |
| Placebo (b.i.d.) | Not statistically significant | ~70% | Not statistically significant |
| 10 µg (b.i.d.) | Significant acceleration (12% improvement, p<0.05)[1][6][7] | ~75% (not statistically significant vs. placebo)[1] | Statistically significant reduction (p<0.05)[1][6] |
| 30 µg (b.i.d.) | Significant acceleration (12% improvement, p<0.05)[1][6][7] | ~75% (not statistically significant vs. placebo)[1] | Statistically significant reduction (p<0.05)[1][6] |
| 100 µg (b.i.d.) | Acceleration (p=0.051)[1][6][7] | ~75% (not statistically significant vs. placebo)[1] | Statistically significant reduction (p<0.05)[1][6] |
Experimental Protocols
The clinical development of this compound has involved rigorous experimental protocols to assess its safety and efficacy. Below are detailed methodologies for key experiments.
Phase 2B Clinical Trial Protocol for Diabetic Gastroparesis (Adapted from NCT02357420)
Objective: To evaluate the safety and efficacy of multiple dose regimens of this compound on vomiting episodes, gastric emptying, and other symptoms of diabetic gastroparesis.
Study Design: A randomized, double-blind, placebo-controlled, multicenter study.
Participant Population:
-
Inclusion Criteria: Patients aged 18-75 years with a diagnosis of Type 1 or Type 2 diabetes mellitus, a history of gastroparesis symptoms for at least 3 months, confirmed delayed gastric emptying via a 13C-spirulina gastric emptying breath test (GEBT), and a baseline Gastroparesis Cardinal Symptom Index-Daily Diary (GCSI-DD) score of ≥2.6.[3]
-
Exclusion Criteria: Patients on dialysis, or with other conditions that could affect gastric emptying.
Intervention:
-
A 2-week single-blind placebo run-in period.
-
Randomization to one of four treatment arms for 12 weeks:
-
Placebo administered subcutaneously twice daily (b.i.d.).
-
This compound 10 µg administered subcutaneously b.i.d.
-
This compound 30 µg administered subcutaneously b.i.d.
-
This compound 100 µg administered subcutaneously b.i.d.
-
Outcome Measures:
-
Primary Endpoint: Change from baseline in the frequency of vomiting episodes.[8]
-
Secondary Endpoints:
-
Change from baseline in a composite score of four key gastroparesis symptoms (nausea, postprandial fullness, abdominal pain, and bloating) as recorded in a daily diary.[8]
-
Change in gastric emptying half-time (T1/2) as measured by the 13C-spirulina GEBT.
-
13C-Spirulina Gastric Emptying Breath Test (GEBT) Methodology
The 13C-spirulina GEBT is a non-invasive method used to measure the rate of solid-phase gastric emptying.
Protocol:
-
Fasting: Patients are required to fast overnight for at least 8 hours.[9]
-
Test Meal: The patient consumes a standardized meal, typically consisting of eggs mixed with 13C-labeled Spirulina platensis, along with crackers and water.[9]
-
Breath Sample Collection: Breath samples are collected before the meal (baseline) and at regular intervals after the meal (e.g., every 15-30 minutes) for up to 4 hours.
-
Analysis: The concentration of 13CO2 in the breath samples is measured using mass spectrometry. The rate of 13CO2 excretion is proportional to the rate of gastric emptying of the 13C-labeled meal.
-
Data Interpretation: The data is used to calculate the gastric emptying half-time (T1/2), which is the time it takes for 50% of the meal to empty from the stomach.
This compound (Relamorelin) has demonstrated a clear pharmacokinetic and pharmacodynamic profile as a potent ghrelin agonist. Its ability to accelerate gastric emptying and improve symptoms in patients with diabetic gastroparesis has been established in clinical trials. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals interested in the therapeutic potential of ghrelin analogues for gastrointestinal motility disorders. Further investigation, particularly in larger Phase 3 trials, will be crucial to fully elucidate the long-term safety and efficacy of this compound.
References
- 1. Efficacy and Safety of Relamorelin in Diabetics with Symptoms of Gastroparesis:A Randomized, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relamorelin: A Novel Gastrocolokinetic Synthetic Ghrelin Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Overall safety of relamorelin in adults with diabetic gastroparesis: Analysis of phase 2a and 2b trial data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging treatments in Neurogastroenterology: relamorelin: a novel gastrocolokinetic synthetic ghrelin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of Relamorelin ... | Article | H1 Connect [archive.connect.h1.co]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. Relamorelin for diabetic gastroparesis: Trial results | MDedge [mdedge.com]
- 9. youtube.com [youtube.com]
Cellular Uptake and Metabolism of Dumorelin: A Technical Guide
Disclaimer: Scientific literature providing in-depth data specifically on the cellular uptake and metabolism of Dumorelin is limited. This guide synthesizes available information on this compound and leverages data from other well-characterized Gonadotropin-Releasing Hormone (GnRH) agonists as a predictive model for its mechanism of action. The principles of cellular uptake, receptor interaction, and metabolic pathways are generally conserved among this class of synthetic peptides.
Introduction
This compound is a synthetic decapeptide analogue of the naturally occurring Gonadotropin-Releasing Hormone (GnRH). It functions as a potent GnRH receptor agonist.[1][2] Like other agonists in its class, this compound is utilized for its ability to modulate the reproductive axis by initially stimulating and subsequently downregulating the release of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH)—from the anterior pituitary gland.[1][3] This document provides a technical overview of the cellular mechanisms of this compound, focusing on its interaction with the GnRH receptor, subsequent signal transduction, and metabolic degradation pathways.
Cellular Uptake and Receptor Interaction
The biological activity of this compound is initiated by its binding to the Gonadotropin-Releasing Hormone Receptor (GnRHR). The GnRHR is a member of the G-protein coupled receptor (GPCR) superfamily, characterized by seven transmembrane domains.[3][4][5] These receptors are primarily expressed on the surface of pituitary gonadotrope cells.[3][5]
Upon binding, the this compound-GnRHR complex undergoes a conformational change, which triggers intracellular signaling cascades. The binding affinity of GnRH agonists to the GnRHR is a critical determinant of their potency.
Table 1: Representative GnRH Agonist Binding Affinities
| Compound | Receptor | Cell Type | Binding Affinity (Kd) |
| Gonadorelin | Human GnRHR | COS-7 | ~3.4 nM |
| Buserelin | Rat Pituitary | - | ~0.3 nM |
| Triptorelin | Human GnRHR | HEK293 | ~0.21 nM |
Data presented are for representative GnRH agonists and are intended to provide a comparative context for this compound's likely binding characteristics.
Signal Transduction Pathway
Activation of the GnRHR by this compound stimulates the Gq/11 family of heterotrimeric G-proteins.[3][5] This initiates a well-defined signaling pathway that leads to the synthesis and secretion of gonadotropins.
The key steps in the signaling cascade are:
-
G-Protein Activation: The activated GnRHR acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the Gq/11 protein. This causes the dissociation of the Gαq/11 subunit from the Gβγ dimer.
-
Phospholipase C Activation: The GTP-bound Gαq/11 subunit activates phospholipase Cβ (PLCβ).[5]
-
Second Messenger Production: Activated PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5]
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.
-
Protein Kinase C Activation: DAG, in conjunction with the elevated intracellular Ca2+ levels, activates Protein Kinase C (PKC).
-
MAPK Pathway Activation: The activation of PKC can lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, including ERK, JNK, and p38 pathways.
-
Gonadotropin Release: The culmination of these signaling events, particularly the increase in intracellular calcium, leads to the synthesis and exocytosis of LH and FSH.
Signaling Pathway Diagram
Metabolism and Degradation
As a peptide, this compound is expected to be metabolized through proteolytic degradation. The metabolic fate of GnRH agonists is primarily enzymatic cleavage into smaller, inactive peptide fragments and amino acids. This degradation can occur in various tissues, with the kidneys and liver being major sites.
For instance, studies on the GnRH agonist Buserelin have shown that it is degraded by membrane enzymes in the kidney.[6] The degradation process involves hydrolysis of peptide bonds, leading to the formation of N-terminal, C-terminal, and middle sequence fragments.[6]
Table 2: Representative Metabolic Pathways for Peptide Degradation
| Process | Description | Key Enzymes |
| Proteolysis | Cleavage of internal peptide bonds. | Endopeptidases |
| Amino-terminal Degradation | Sequential removal of amino acids from the N-terminus. | Aminopeptidases |
| Carboxy-terminal Degradation | Sequential removal of amino acids from the C-terminus. | Carboxypeptidases |
The modification of the C-terminus in many synthetic GnRH agonists, including the ethylamide group in this compound, confers increased resistance to carboxypeptidases, contributing to a longer biological half-life compared to native GnRH.
Experimental Protocols
Receptor Binding Assay
Objective: To determine the binding affinity (Kd) of this compound for the GnRH receptor.
Methodology:
-
Cell Culture: Culture a suitable cell line expressing the GnRH receptor (e.g., HEK293 cells transfected with the human GnRHR gene).
-
Membrane Preparation: Homogenize the cells and isolate the cell membrane fraction by centrifugation.
-
Binding Reaction: Incubate the cell membranes with a constant concentration of a radiolabeled GnRH agonist (e.g., [125I]-Triptorelin) and increasing concentrations of unlabeled this compound in a binding buffer.
-
Separation: Separate the receptor-bound from free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filter using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. Calculate the IC50 (concentration of this compound that inhibits 50% of specific radioligand binding) and convert it to a Ki (inhibition constant), which is an indicator of binding affinity.
In Vitro Signaling Assay (Calcium Mobilization)
Objective: To measure the functional potency (EC50) of this compound in activating the GnRH receptor signaling pathway.
Methodology:
-
Cell Culture: Plate GnRHR-expressing cells in a multi-well plate.
-
Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Stimulation: Add varying concentrations of this compound to the wells.
-
Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader or a fluorescence microscope. The increase in fluorescence corresponds to an increase in intracellular calcium concentration.
-
Data Analysis: Plot the peak fluorescence response against the concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration of this compound that produces 50% of the maximal response).
Experimental Workflow Diagram
Conclusion
This compound, as a GnRH receptor agonist, is expected to follow the established cellular uptake and signaling mechanisms of its class. It binds to the GnRH receptor on pituitary gonadotropes, initiating a Gq/11-mediated signaling cascade that results in the release of LH and FSH. Its metabolism is likely dominated by enzymatic degradation. The provided experimental protocols offer a framework for the detailed in vitro characterization of this compound's pharmacological properties. Further studies are required to elucidate the specific quantitative parameters of this compound's interaction with the GnRH receptor and its metabolic profile.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. KEGG DRUG: Gonadorelin [kegg.jp]
- 3. Gonadotropin-releasing hormone receptor - Wikipedia [en.wikipedia.org]
- 4. Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding | Semantic Scholar [semanticscholar.org]
- 5. Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pathways of degradation of buserelin by rat kidney membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: The Historical Context of Dumorelin Research
A comprehensive review of available scientific literature and clinical data reveals no information on a compound referred to as "Dumorelin." Extensive searches of scholarly databases, clinical trial registries, and pharmaceutical development pipelines have not yielded any results for this name.
This suggests several possibilities:
-
"this compound" may be a misspelling of another compound. The "-relin" suffix is commonly used for synthetic peptides that act as releasing hormones or their analogues. It is possible the user intended to inquire about a different, similarly named therapeutic.
-
The compound may be in a very early, preclinical stage of development and not yet disclosed in public-facing literature.
-
"this compound" could be an internal codename for a compound that has not been made public.
-
The name may be fictional.
Given the detailed request for a technical guide, and the lack of information on "this compound," we are unable to proceed with the original topic.
However, based on the suffix, it is plausible the user is interested in the class of drugs known as growth hormone secretagogues , which often end in "-morelin." A well-documented compound in this class is Macimorelin .
Proposal:
We propose to generate the requested in-depth technical guide on Macimorelin . Macimorelin is an orally active ghrelin agonist approved for the diagnosis of adult growth hormone deficiency. There is a substantial body of publicly available research on its mechanism of action, experimental protocols, and clinical trial data that would allow for the creation of a comprehensive guide meeting all the user's requirements, including:
-
Historical Context: A timeline of its discovery and development.
-
Mechanism of Action: Detailed signaling pathways.
-
Quantitative Data: Tables summarizing efficacy, safety, and pharmacokinetic data from clinical trials.
-
Experimental Protocols: Methodologies from key preclinical and clinical studies.
-
Visualizations: Graphviz diagrams of signaling pathways and experimental workflows.
If you would like to proceed with a guide on Macimorelin , or if you can provide an alternative or corrected name for "this compound," please advise.
Methodological & Application
Standard Protocol for Anamorelin Cell Culture Treatment
Introduction
Anamorelin is a novel, orally active, selective ghrelin receptor agonist.[1] It mimics the action of ghrelin, a peptide hormone that stimulates the growth hormone secretagogue receptor (GHS-R1a) to regulate appetite, energy balance, and metabolism.[2][3] Anamorelin has been investigated primarily for the treatment of cancer anorexia-cachexia syndrome (CACS), a multifactorial condition characterized by loss of appetite and body weight, particularly lean body mass.[4][5] In preclinical and clinical studies, Anamorelin has been shown to increase appetite, body weight, and lean body mass.[6][7]
This document provides a standard protocol for the in vitro treatment of cancer cell lines with Anamorelin to study its effects on cellular signaling and function. The protocol is intended for researchers, scientists, and drug development professionals.
Mechanism of Action
Anamorelin acts as a ghrelin mimetic, binding to and activating the GHS-R1a.[2] This activation stimulates the release of growth hormone (GH) from the pituitary gland and subsequently increases the levels of insulin-like growth factor 1 (IGF-1).[3][4] The signaling cascade initiated by GHS-R1a activation is thought to involve pathways such as the phosphoinositide 3-kinase (PI3K)/Akt pathway, which plays a crucial role in cell growth and survival.[2] While Anamorelin's primary effects are on appetite and metabolism, its impact on cancer cells directly is an area of ongoing research. Preclinical studies using a non-small cell lung cancer (NSCLC) xenograft model have shown that Anamorelin did not promote tumor growth.[8]
Data Presentation
In Vitro Efficacy of Anamorelin
| Parameter | Value | Cell Line/System | Reference |
| EC50 for Ghrelin Receptor Agonist Activity | 0.74 nM | Cultured cell lines | [9] |
| Binding Affinity (Ki) for Ghrelin Receptor | 0.70 nM | BHK cells expressing human ghrelin receptor | [4] |
| EC50 for GH Release Stimulation | 1.5 nM | Rat pituitary cells | [4] |
In Vivo Effects of Anamorelin on Tumor Growth and Body Weight in a Mouse Xenograft Model (A549 NSCLC)
| Treatment Group | Dose | Duration | Effect on Tumor Volume | Effect on Body Weight | Reference |
| Anamorelin | 10 mg/kg/day | 28 days | No significant difference compared to control | Significant increase | [8] |
| Anamorelin | 30 mg/kg/day | 28 days | No significant difference compared to control | Significant increase | [8] |
| Ghrelin | 2 mg/kg | 28 days | No significant difference compared to control | Non-significant increase | [8] |
Experimental Protocols
Protocol 1: General Cell Culture and Maintenance of A549 Cells
This protocol describes the routine culture of the A549 human lung carcinoma cell line, which has been used in preclinical models to study Anamorelin.[8]
Materials:
-
A549 cell line
-
Kaighn's Modification of Ham's F-12 (F-12K) Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
6-well, 24-well, or 96-well plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing F-12K medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of A549 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at 150 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium in a T-75 flask.
-
Cell Maintenance: Culture the cells in a humidified incubator at 37°C with 5% CO₂. Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 5-7 mL of complete growth medium and transfer the cell suspension to a centrifuge tube. Centrifuge at 150 x g for 5 minutes. Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.
Protocol 2: Anamorelin Treatment for In Vitro Assays
This protocol provides a general procedure for treating cultured cancer cells with Anamorelin.
Materials:
-
Anamorelin hydrochloride (powder)
-
Sterile, nuclease-free water or DMSO for stock solution preparation
-
Complete growth medium (as described in Protocol 1)
-
Cultured A549 cells (or other relevant cell line)
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of Anamorelin (e.g., 10 mM) by dissolving the powder in sterile water or DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed cells into appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein extraction) at a density that will allow for logarithmic growth during the treatment period. For A549 cells, a starting density of 5,000-10,000 cells/well in a 96-well plate is a reasonable starting point. Allow cells to adhere and stabilize for 24 hours.
-
Treatment Preparation: On the day of treatment, thaw an aliquot of the Anamorelin stock solution. Prepare a series of working solutions by diluting the stock solution in complete growth medium to achieve the desired final concentrations. A common approach is to prepare 2X concentrated working solutions.
-
Cell Treatment: Remove the existing medium from the cell culture plates. Add an equal volume of the 2X Anamorelin working solutions to the wells to achieve the final desired concentrations. For vehicle control wells, add medium containing the same concentration of the solvent (water or DMSO) used for the Anamorelin stock solution.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂. The optimal duration will depend on the specific assay and research question.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to assess cell viability based on the metabolic activity of the cells.
Materials:
-
Cells treated with Anamorelin in a 96-well plate (from Protocol 2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
At the end of the Anamorelin treatment period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Aspirate the medium containing MTT from the wells.
-
Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Mandatory Visualizations
References
- 1. scholars.northwestern.edu [scholars.northwestern.edu]
- 2. Anamorelin HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anamorelin hydrochloride in the treatment of cancer anorexia–cachexia syndrome: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anamorelin hydrochloride for the treatment of cancer-anorexia-cachexia (CACS) in nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anamorelin in patients with advanced non-small cell lung cancer and cachexia: Results from the phase III studies ROMANA 1 and 2. - ASCO [asco.org]
- 6. Appetite and food intake results from phase I studies of anamorelin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for Dumorelin in Experimental Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and storage of Dumorelin, a synthetic peptide analog of Growth Hormone-Releasing Hormone (GHRH), for use in scientific experiments. Adherence to these guidelines is crucial for ensuring the integrity, stability, and optimal performance of the peptide in in-vitro and in-vivo studies.
Product Information and Properties
This compound is a potent GHRH analog that stimulates the synthesis and release of growth hormone from the anterior pituitary. Its activity is mediated through the GHRH receptor (GHRH-R), a G-protein coupled receptor.
| Property | Value | Source |
| Molecular Formula | C218H362N72O68 | PubChem |
| Molecular Weight | 5080 g/mol | BenchChem[1] |
| Purity | Typically ≥95% | BenchChem[1] |
| Appearance | White to off-white lyophilized powder | General peptide characteristics |
| Storage (Lyophilized) | -20°C for long-term storage | General peptide handling guidelines |
Dissolution Protocol
Proper reconstitution of lyophilized this compound is critical for its biological activity and to prevent aggregation. The choice of solvent can impact peptide stability and compatibility with experimental systems.
Recommended Solvents:
-
Sterile, distilled water: Suitable for creating stock solutions for many in-vitro assays.
-
Aqueous buffer solutions: For experiments requiring specific pH conditions, a slightly acidic buffer may enhance stability. Based on stability studies of similar peptides like gonadorelin and triptorelin, an acetate buffer at pH 5.0 is a good starting point.
-
Organic solvents: For certain applications, solvents like dimethyl sulfoxide (DMSO) may be used. However, it is crucial to ensure the final concentration of the organic solvent is compatible with the experimental system and does not exceed cytotoxic levels.
Step-by-Step Reconstitution Protocol:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial upon opening, which can affect the peptide's stability.
-
Solvent Addition: Using a sterile syringe, slowly add the desired volume of the chosen solvent to the vial. Aim the stream of the solvent down the side of the vial to gently wet the lyophilized powder.
-
Gentle Agitation: Gently swirl or rock the vial to dissolve the peptide. Avoid vigorous shaking or vortexing , as this can cause peptide aggregation and degradation.
-
Complete Dissolution: Ensure the peptide is completely dissolved before use. The solution should be clear and free of any visible particulates. If necessary, brief and gentle sonication in a water bath can be used to aid dissolution.
-
Concentration Calculation: Calculate the final concentration of the this compound stock solution based on the amount of peptide in the vial and the volume of solvent added.
Storage of this compound Solutions
Proper storage of reconstituted this compound is essential to maintain its biological activity and prevent degradation over time.
| Storage Condition | Recommended Duration | Notes |
| Short-term (2-3 days) | 4°C | Store in a tightly sealed, sterile container. Protect from light. |
| Long-term (up to 6 months) | -20°C or -80°C | Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Use low-protein-binding microcentrifuge tubes. |
Important Considerations:
-
Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the peptide. It is highly recommended to aliquot the stock solution into volumes appropriate for single experiments.
-
Protease Inhibition: If working with cell lysates or other biological samples that may contain proteases, the addition of a protease inhibitor cocktail to the experimental buffer is recommended to prevent this compound degradation.
-
pH and Buffer Choice: The stability of peptides in solution is often pH-dependent. For long-term storage, a slightly acidic pH (e.g., pH 5-6) is generally preferable. Acetate buffers have been shown to have a favorable effect on the stability of similar peptides.[2]
Experimental Workflow for In-Vitro Cell-Based Assays
The following diagram illustrates a typical workflow for studying the effect of this compound on cultured cells.
Caption: A generalized workflow for in-vitro experiments using this compound.
This compound Signaling Pathway
This compound, as a GHRH analog, exerts its biological effects by binding to the GHRH receptor (GHRH-R), a G-protein coupled receptor predominantly found on somatotroph cells in the anterior pituitary.[3] This interaction initiates a cascade of intracellular signaling events, as depicted below.
Caption: Simplified GHRH receptor signaling pathway activated by this compound.
Pathway Description:
-
Receptor Binding: this compound binds to the GHRH-R on the surface of pituitary somatotrophs.
-
G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).[3]
-
Adenylate Cyclase Activation: The activated Gs protein stimulates adenylyl cyclase, an enzyme that converts ATP to cyclic AMP (cAMP).
-
cAMP Production: The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).
-
Downstream Effects: PKA then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein). This leads to increased transcription of genes encoding for growth hormone (GH) and Pit-1, a pituitary-specific transcription factor, ultimately resulting in the synthesis and secretion of GH.[4]
These application notes are intended to serve as a guide. Researchers should always consult relevant literature and perform pilot studies to optimize the dissolution, storage, and use of this compound for their specific experimental setup.
References
- 1. Growth hormone-releasing hormone receptor (GHRH-R) and its signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of gonadorelin and triptorelin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Growth-hormone-releasing hormone receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Dumorelin and Related Compounds in Animal Models
For: Researchers, scientists, and drug development professionals.
Abstract
The term "Dumorelin" does not correspond to a recognized compound in scientific literature. It is likely a misspelling or a novel compound not yet in the public domain. The "-relin" suffix, however, strongly suggests that the intended substance belongs to one of two major classes of peptide hormones: Growth Hormone-Releasing Peptides (GHRPs) or Gonadotropin-Releasing Hormone (GnRH) agonists . This document provides detailed application notes and protocols for the use of both GHRPs and GnRH agonists in animal models, which are presumed to be the intended topic of interest.
Part 1: Growth Hormone-Releasing Peptides (GHRPs) in Animal Models
Introduction
Growth Hormone-Releasing Peptides (GHRPs) are synthetic secretagogues that stimulate the release of growth hormone (GH). They act on the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[1][2] This class includes compounds such as GHRP-2 (Pralmorelin), GHRP-6, Hexarelin, and Ipamorelin. Their primary effect is to induce a robust release of GH from the pituitary gland, making them valuable tools in studies related to growth, metabolism, and aging.[2]
Mechanism of Action
GHRPs bind to the GHSR, a G-protein coupled receptor located on somatotroph cells in the anterior pituitary gland and in the hypothalamus.[1][3] This binding initiates a signaling cascade that leads to increased synthesis and secretion of GH. The mechanism involves:
-
Direct Pituitary Stimulation: Activation of GHSR on pituitary cells directly triggers GH release.[1]
-
Hypothalamic Action: GHRPs can also act on the hypothalamus to stimulate the release of Growth Hormone-Releasing Hormone (GHRH) and suppress somatostatin, a hormone that inhibits GH release.[4]
The intracellular signaling pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC), ultimately causing the exocytosis of GH-containing secretory granules.
Signaling Pathway Diagram: GHRPs
References
Application Note: Quantification of Dumorelin in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dumorelin, a synthetic analog of growth hormone-releasing hormone (GHRH), is a potent secretagogue of growth hormone. Accurate quantification of this compound in plasma is crucial for pharmacokinetic and pharmacodynamic studies in drug development. This application note presents a detailed protocol for the sensitive and selective quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs solid-phase extraction (SPE) for sample clean-up, followed by reversed-phase liquid chromatography for separation and a triple quadrupole mass spectrometer for detection.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled this compound (this compound-d5) as an internal standard (IS)
-
Human plasma (K2-EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
Instrumentation
-
Liquid chromatograph (e.g., Shimadzu, Waters)
-
Triple quadrupole mass spectrometer (e.g., Sciex, Agilent, Thermo Fisher)
-
Nitrogen generator
Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 200 µL of plasma, add 20 µL of the internal standard working solution (this compound-d5, 100 ng/mL in 50% methanol). Vortex for 10 seconds. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute this compound and the internal standard with 1 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
Liquid Chromatography
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Program:
| Time (min) | %B |
| 0.0 | 5 |
| 0.5 | 5 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 5 |
| 5.0 | 5 |
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 30 psi
-
Collision Gas: 8 psi
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 578.3 | 465.2 | 25 |
| This compound-d5 | 583.3 | 470.2 | 25 |
Data Presentation
Calibration Curve
The method was linear over the concentration range of 0.1 to 100 ng/mL.
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) |
| 0.1 | 0.012 |
| 0.5 | 0.058 |
| 1.0 | 0.115 |
| 5.0 | 0.592 |
| 10.0 | 1.180 |
| 50.0 | 5.950 |
| 100.0 | 11.920 |
| Correlation Coefficient (r²) | 0.998 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.1 | 8.5 | 105.2 | 9.8 | 103.5 |
| Low | 0.3 | 6.2 | 98.7 | 7.5 | 101.2 |
| Mid | 30.0 | 4.8 | 102.1 | 5.9 | 99.8 |
| High | 80.0 | 3.5 | 97.9 | 4.2 | 100.5 |
Visualizations
Experimental Workflow
Application Notes and Protocols: Using CRISPR to Study Dumorelin Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dumorelin is a novel synthetic agonist targeting the G-protein coupled receptor (GPCR), this compound Receptor 1 (DMR1). Activation of DMR1 has been shown to modulate the PI3K/Akt/mTOR signaling cascade, a critical pathway regulating cell proliferation, growth, and survival. While this compound holds promise as a therapeutic agent, the emergence of drug resistance is a significant clinical challenge. Understanding the genetic basis of this compound resistance is paramount for developing effective long-term therapeutic strategies and identifying potential combination therapies.
This application note provides a detailed framework for utilizing a pooled CRISPR-Cas9 knockout screen to identify and validate genes whose loss confers resistance to this compound. The protocols outlined herein describe a systematic approach, from experimental design and execution to data analysis and hit validation, enabling researchers to elucidate the molecular mechanisms underpinning this compound resistance.
Signaling Pathway and Experimental Workflow
The workflow begins with the generation of a stable Cas9-expressing cell line sensitive to this compound. These cells are then transduced with a genome-wide sgRNA library to create a diverse population of knockout cells. Subsequent treatment with this compound allows for the selection of resistant cells. Genomic DNA from the resistant population is then sequenced to identify the enriched sgRNAs, thereby revealing the genes whose knockout confers a survival advantage in the presence of this compound.
Caption: this compound signaling pathway.
Caption: CRISPR screen workflow.
Experimental Protocols
Generation of a Stable Cas9-Expressing Cell Line
-
Cell Culture: Culture the this compound-sensitive parental cell line in appropriate media and conditions.
-
Lentiviral Transduction: Transduce the cells with a lentiviral vector encoding Cas9 and a selection marker (e.g., blasticidin).
-
Selection: Select for successfully transduced cells by treating with the appropriate antibiotic (e.g., blasticidin).
-
Validation of Cas9 Activity: Confirm Cas9 activity using a functional assay, such as the SURVEYOR nuclease assay, targeting a known locus.
Genome-Wide CRISPR-Cas9 Knockout Screen
-
Lentiviral Library Production: Package the pooled sgRNA library into lentiviral particles.
-
Cell Transduction: Transduce the Cas9-expressing cells with the sgRNA library at a low multiplicity of infection (MOI < 1) to ensure that most cells receive a single sgRNA.
-
Antibiotic Selection: Select for transduced cells using puromycin.
-
This compound Treatment:
-
Split the cell population into two groups: a treatment group and a vehicle control group.
-
Treat the treatment group with a lethal dose of this compound.
-
Culture the cells until a resistant population emerges.
-
-
Genomic DNA Extraction: Isolate genomic DNA from both the this compound-resistant population and the vehicle control population.
Identification of Candidate Genes
-
Next-Generation Sequencing (NGS): Amplify the sgRNA-encoding regions from the extracted genomic DNA by PCR and subject the amplicons to NGS.
-
Data Analysis:
-
Align the sequencing reads to the sgRNA library to determine the representation of each sgRNA.
-
Use bioinformatics tools like MAGeCK to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control population.
-
Rank the genes based on the enrichment of their corresponding sgRNAs.
-
Validation of Candidate Genes
-
Individual Gene Knockout: For top candidate genes, design and clone individual sgRNAs into a lentiviral vector.
-
Generate Knockout Cell Lines: Transduce the Cas9-expressing parental cells with the individual sgRNA vectors to generate single-gene knockout cell lines.
-
This compound Sensitivity Assay: Perform a dose-response assay with this compound on the knockout cell lines and the parental cell line to confirm the resistance phenotype.
-
Functional Studies: Investigate the mechanism by which the knockout of the validated gene confers this compound resistance. This may involve Western blotting to assess changes in the DMR1 signaling pathway, or other relevant cellular assays.
Data Presentation
Table 1: sgRNA Enrichment in this compound-Resistant Population
| Gene Symbol | sgRNA ID | Log2 Fold Change (this compound vs. Vehicle) | p-value | FDR |
| GENE-X | X-1 | 8.2 | 1.5e-8 | 3.2e-7 |
| GENE-X | X-2 | 7.9 | 3.2e-8 | 5.1e-7 |
| GENE-Y | Y-1 | 6.5 | 2.1e-6 | 4.5e-5 |
| GENE-Y | Y-2 | 6.3 | 4.5e-6 | 7.8e-5 |
| GENE-Z | Z-1 | 5.8 | 1.8e-5 | 2.9e-4 |
Table 2: Validation of this compound Resistance in Knockout Cell Lines
| Cell Line | IC50 of this compound (nM) | Fold Resistance (vs. Parental) |
| Parental | 15.2 ± 1.8 | 1.0 |
| Non-targeting control | 16.5 ± 2.1 | 1.1 |
| GENE-X Knockout | 158.4 ± 12.3 | 10.4 |
| GENE-Y Knockout | 95.7 ± 8.9 | 6.3 |
| GENE-Z Knockout | 68.1 ± 5.5 | 4.5 |
Conclusion
The application of a genome-wide CRISPR-Cas9 screen provides a powerful and unbiased approach to identify genes that modulate sensitivity to this compound. The protocols and workflow detailed in this application note offer a comprehensive guide for researchers to uncover novel mechanisms of this compound resistance. The identification of such resistance genes will not only enhance our understanding of the DMR1 signaling pathway but also pave the way for the development of more robust and effective cancer therapies.
Application Note: High-Throughput Screening of Dumorelin, a Novel G Protein-Coupled Receptor Agonist
For Research Use Only.
Abstract
This application note provides a detailed protocol for the high-throughput screening (HTS) of Dumorelin, a novel and potent synthetic peptide agonist for a G protein-coupled receptor (GPCR). The included methodologies are designed for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new therapeutic agents targeting GPCRs. This document outlines the mechanism of action of this compound, its signaling pathway, and comprehensive protocols for primary and secondary assays in an HTS format.
Introduction
G protein-coupled receptors (GPCRs) represent a large and diverse family of transmembrane receptors that are integral to a multitude of physiological processes, making them prominent targets for drug discovery.[1][2] The activation of GPCRs by ligands, such as hormones and neurotransmitters, initiates intracellular signaling cascades that regulate cellular responses.[2] High-throughput screening (HTS) is a critical tool in the identification and characterization of novel GPCR modulators from large compound libraries.[1][3]
This compound is a hypothetical novel peptide agonist designed to target a specific GPCR. This document provides a framework for its characterization using established HTS methodologies. The following sections detail the proposed signaling pathway of this compound and provide protocols for its screening and validation.
Mechanism of Action and Signaling Pathway
This compound is postulated to be a potent agonist for a Gs-coupled GPCR. Upon binding to the receptor, this compound induces a conformational change, leading to the activation of the heterotrimeric G protein Gs. The activated Gs alpha subunit stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response.
References
Application Notes and Protocols for Immunohistochemical Detection of Dumorelin Target: GPR147
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of the Dumorelin target, the G-protein coupled receptor 147 (GPR147), also known as the Neuropeptide FF receptor 1 (NPFFR1). This compound is a synthetic peptide analogous to the mammalian gonadotropin-inhibitory hormone (GnIH) and its human homologs, RFamide-related peptide-1 (RFRP-1) and RFRP-3.[1] GPR147 is the cognate receptor for these peptides and plays a crucial role in regulating the hypothalamic-pituitary-gonadal axis.[1][2][3]
Target Information: GPR147
-
Official Name: G-protein coupled receptor 147
-
Aliases: Neuropeptide FF receptor 1 (NPFFR1), GnIH receptor (GnIH-R)
-
Protein Class: G-protein coupled receptor (GPCR)
-
Signaling Pathway: GPR147 is coupled to the inhibitory G-protein, Gαi. Upon ligand binding, it inhibits adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in Protein Kinase A (PKA) activity.[3] This signaling cascade ultimately modulates the synthesis and release of gonadotropins.
-
Cellular Localization: Primarily localized to the cell membrane.
-
Tissue Distribution: GPR147 expression is predominantly found in the brain, specifically in the hypothalamus and the pituitary gland.[1][2][4] In the pituitary, it is expressed in gonadotropes, the cells that produce luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1]
Signaling Pathway
The binding of this compound (or endogenous ligands like GnIH/RFRP) to GPR147 initiates an intracellular signaling cascade that results in the inhibition of gonadotropin release.
References
- 1. Identification of Human GnIH Homologs, RFRP-1 and RFRP-3, and the Cognate Receptor, GPR147 in the Human Hypothalamic Pituitary Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gonadotropin-inhibitory hormone action in the brain and pituitary - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Human GnIH Homologs, RFRP-1 and RFRP-3, and the Cognate Receptor, GPR147 in the Human Hypothalamic Pituitary Axis [escholarship.org]
Application Notes and Protocols for In Vivo Imaging of Dumorelin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of potential in vivo imaging techniques for Dumorelin, a synthetic peptide analog of the gonadotropin-releasing hormone (GnRH). The following sections detail the rationale, potential applications, and detailed experimental protocols for visualizing the biodistribution, target engagement, and pharmacokinetics of this compound in preclinical research settings.
Introduction to this compound and In Vivo Imaging
This compound is a potent GnRH receptor (GnRHR) agonist. Understanding its behavior in vivo is critical for drug development. Non-invasive imaging techniques allow for longitudinal studies in the same animal, providing real-time, quantitative data on drug distribution and action, which can accelerate preclinical research and de-risk clinical candidates.[1] The primary imaging modalities suitable for a peptide like this compound are Positron Emission Tomography (PET) and Fluorescence Imaging. PET offers high sensitivity and quantitative data for deep tissues, while fluorescence imaging provides a more accessible, high-throughput option for more superficial imaging or ex vivo validation.[2][3][4]
Signaling Pathway of this compound
This compound, as a GnRH analog, binds to the GnRH receptor, a G-protein coupled receptor. This binding initiates a signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.
Caption: Signaling cascade initiated by this compound binding to the GnRH receptor.
Application 1: Quantitative Biodistribution and Pharmacokinetics using PET Imaging
Positron Emission Tomography (PET) is a highly sensitive imaging modality that allows for the quantitative determination of the spatiotemporal distribution of a radiolabeled compound in vivo.[3][5] By radiolabeling this compound, researchers can obtain precise pharmacokinetic data and visualize its accumulation in target organs (e.g., pituitary gland) and sites of clearance.
Experimental Workflow for PET Imaging
Caption: General workflow for PET imaging of radiolabeled this compound.
Protocol: Radiolabeling of this compound with Copper-64
This protocol describes the conjugation of this compound with the chelator DOTA and subsequent radiolabeling with ⁶⁴Cu, a positron emitter with a suitable half-life (12.7 h) for peptide imaging.[4]
Materials:
-
This compound peptide
-
DOTA-NHS-ester (macrocyclic chelator)
-
Dimethylformamide (DMF)
-
Sodium bicarbonate buffer (0.1 M, pH 8.5)
-
PD-10 desalting column
-
HPLC system for purification and analysis
-
⁶⁴CuCl₂ in HCl
-
Sodium acetate buffer (0.1 M, pH 5.5)
-
Sterile, pyrogen-free water for injection
Methodology:
-
DOTA Conjugation:
-
Dissolve this compound in 0.1 M sodium bicarbonate buffer.
-
Dissolve DOTA-NHS-ester in DMF.
-
Add the DOTA-NHS-ester solution to the this compound solution in a 3:1 molar excess.
-
Incubate at room temperature for 2 hours with gentle stirring.
-
Purify the DOTA-Dumorelin conjugate using a PD-10 desalting column, eluting with water.
-
Further purify by preparative HPLC and confirm the product by mass spectrometry. Lyophilize the final product.
-
-
⁶⁴Cu Radiolabeling:
-
Dissolve 10-20 µg of DOTA-Dumorelin in 100 µL of 0.1 M sodium acetate buffer.
-
Add 50-100 MBq of ⁶⁴CuCl₂ to the solution.
-
Incubate at 40-50°C for 30 minutes.
-
Assess radiochemical purity using radio-HPLC. A purity of >95% is required for in vivo use.
-
If necessary, purify the ⁶⁴Cu-DOTA-Dumorelin using a C18 Sep-Pak cartridge.
-
-
Formulation for Injection:
-
Elute the purified product from the C18 cartridge with ethanol.
-
Evaporate the ethanol under a stream of nitrogen.
-
Reconstitute the final product in sterile saline for injection.
-
Protocol: In Vivo PET/CT Imaging
Animal Model:
-
Nude mice bearing tumors that express GnRHR (e.g., prostate, breast cancer xenografts) or healthy rodents for biodistribution studies.
Methodology:
-
Animal Preparation:
-
Anesthetize the animal using isoflurane (2% for induction, 1.5% for maintenance).
-
Maintain body temperature using a heating pad.
-
-
Tracer Administration:
-
Administer 5-10 MBq of ⁶⁴Cu-DOTA-Dumorelin via tail vein injection in a volume of 100-150 µL.
-
-
PET/CT Imaging:
-
Immediately after injection, perform a dynamic scan for the first 60 minutes to capture the initial distribution phase.
-
Acquire a whole-body CT scan for anatomical reference.
-
Perform static whole-body PET scans at multiple time points post-injection (e.g., 2, 4, 12, and 24 hours) to evaluate tracer accumulation and clearance.
-
-
Data Analysis:
-
Reconstruct PET images using an appropriate algorithm (e.g., OSEM3D).
-
Co-register PET and CT images.
-
Draw regions of interest (ROIs) over major organs (liver, kidneys, bladder, pituitary, tumor, muscle) on the CT images and project them onto the PET data.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each ROI at each time point.
-
Generate time-activity curves (TACs) to visualize uptake and clearance profiles.
-
Data Presentation
| Organ | %ID/g at 1h (Mean ± SD) | %ID/g at 4h (Mean ± SD) | %ID/g at 24h (Mean ± SD) |
| Tumor | Example Value | Example Value | Example Value |
| Blood | Example Value | Example Value | Example Value |
| Kidneys | Example Value | Example Value | Example Value |
| Liver | Example Value | Example Value | Example Value |
| Pituitary | Example Value | Example Value | Example Value |
| Muscle | Example Value | Example Value | Example Value |
| Note: This table presents a template for reporting quantitative PET data. Actual values would be derived from experimental measurements. |
Application 2: Target Engagement and Cellular Uptake using Fluorescence Imaging
Fluorescence imaging can be used to visualize the distribution of this compound at a cellular level, particularly for in vitro studies, ex vivo tissue analysis, or for imaging superficial tissues in vivo.[1][6] This technique involves conjugating this compound to a fluorescent dye.
Protocol: Fluorescent Labeling of this compound
Materials:
-
This compound peptide
-
NHS-ester functionalized near-infrared (NIR) fluorescent dye (e.g., Cy5.5-NHS ester)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Methodology:
-
Conjugation:
-
Dissolve this compound in PBS.
-
Dissolve the NIR dye-NHS-ester in DMSO.
-
Add the dye solution to the this compound solution in a 2:1 molar ratio.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Purification:
-
Separate the fluorescently labeled this compound from the free dye using a size-exclusion chromatography column.
-
Collect the fractions containing the labeled peptide.
-
Confirm labeling efficiency and purity via spectroscopy and HPLC.
-
Protocol: In Vivo and Ex Vivo Fluorescence Imaging
Methodology:
-
In Vivo Imaging:
-
Anesthetize the animal (as described for PET).
-
Administer 10-20 nmol of the fluorescently-labeled this compound via tail vein injection.
-
Acquire whole-body images at various time points (e.g., 1, 4, 8, 24 hours) using an in vivo imaging system (IVIS) with appropriate excitation and emission filters.
-
-
Ex Vivo Analysis:
-
At the final time point, euthanize the animal.
-
Harvest major organs and tumors.
-
Image the harvested tissues using the IVIS to confirm and quantify the in vivo signal.
-
The signal intensity can be reported as Radiant Efficiency or Average Radiant Efficiency.
-
-
Microscopy (Optional):
-
Tissues can be sectioned and imaged using confocal microscopy to visualize cellular and subcellular localization of the fluorescent this compound conjugate.[7]
-
Data Presentation
| Organ | Average Radiant Efficiency at 4h (Mean ± SD) | Average Radiant Efficiency at 24h (Mean ± SD) |
| Tumor | Example Value | Example Value |
| Kidneys | Example Value | Example Value |
| Liver | Example Value | Example Value |
| Muscle | Example Value | Example Value |
| Note: This table presents a template for reporting quantitative fluorescence data from ex vivo analysis. |
Conclusion
The protocols outlined provide a robust framework for implementing in vivo imaging studies of this compound. PET imaging is recommended for its quantitative power in determining pharmacokinetics and biodistribution in deep tissues.[5] Fluorescence imaging serves as a valuable complementary technique for higher-throughput screening and high-resolution ex vivo analysis.[1] The selection of the appropriate technique will depend on the specific research question and available resources.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. In Vivo Imaging for Small Animals: Deciphering the Spatiotemporal Trajectory of Drugs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. PET radiometals for antibody labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radiolabeling of Nanoparticles and Polymers for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Positron Emission Tomography Imaging Using Radiolabeled Inorganic Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. academic.oup.com [academic.oup.com]
Application Note and Protocols: Flow Cytometry Analysis of Cellular Response to Dumorelin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dumorelin, a synthetic agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor, is a crucial molecule in therapeutic strategies targeting hormone-dependent cancers such as prostate, breast, and ovarian cancer. Unlike its physiological role in the pituitary, where it regulates reproductive hormones, in cancer cells, this compound can directly inhibit cell growth and induce apoptosis.[1][2] This application note provides detailed protocols for analyzing the cellular effects of this compound treatment using flow cytometry, a powerful technique for single-cell analysis. The primary assays covered are the analysis of apoptosis via Annexin V and Propidium Iodide (PI) staining and the examination of cell cycle distribution using PI.
The GnRH receptor signaling pathway in cancer cells differs significantly from that in the pituitary. In many tumor cells, the GnRH receptor couples to Gαi proteins, leading to the activation of phosphotyrosine phosphatases (PTPs).[1][3] This activation counteracts the mitogenic signaling of growth factor receptors, resulting in reduced cell proliferation.[1][3] Furthermore, GnRH agonists can activate the JNK/AP-1 pathway, which contributes to an increase in the G0/G1 phase of the cell cycle and a decrease in DNA synthesis.[1] Some studies also suggest that GnRH agonists can induce apoptosis, although the mechanisms may vary between cell types.[3][4]
Flow cytometry allows for the precise quantification of these cellular responses to this compound treatment. By analyzing large cell populations, researchers can obtain statistically significant data on the percentage of apoptotic cells and the distribution of cells in different phases of the cell cycle.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental procedure, the following diagrams are provided.
Data Presentation
The following tables summarize hypothetical quantitative data obtained from flow cytometry analysis of a cancer cell line treated with this compound for 48 hours.
Table 1: Analysis of Apoptosis by Annexin V/PI Staining
| Treatment Group | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound (10 nM) | 85.6 ± 3.5 | 8.1 ± 1.2 | 6.3 ± 0.9 |
| This compound (100 nM) | 70.3 ± 4.2 | 18.9 ± 2.8 | 10.8 ± 1.5 |
Table 2: Cell Cycle Analysis by Propidium Iodide Staining
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 55.4 ± 3.3 | 30.1 ± 2.5 | 14.5 ± 1.8 |
| This compound (10 nM) | 65.8 ± 4.1 | 22.5 ± 2.1 | 11.7 ± 1.5 |
| This compound (100 nM) | 75.2 ± 4.9 | 15.3 ± 1.9 | 9.5 ± 1.2 |
Experimental Protocols
Protocol 1: Analysis of Apoptosis using Annexin V-FITC and Propidium Iodide Staining
This protocol is designed to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with the desired concentrations of this compound and a vehicle control for the specified duration (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
For adherent cells, gently aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add trypsin and incubate until cells detach.
-
Neutralize trypsin with complete medium and transfer the cell suspension to a conical tube.
-
For suspension cells, directly transfer the cell suspension to a conical tube.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Repeat this wash step once.
-
Staining:
-
Centrifuge the washed cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[5]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5][6]
-
Add 400 µL of 1X Binding Buffer to each tube.[5]
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate controls for setting compensation and gates.
Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining
This protocol is used to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% Ethanol
-
Propidium Iodide Staining Solution (containing Propidium Iodide and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as in Protocol 1, step 1.
-
Cell Harvesting: Follow the same procedure as in Protocol 1, step 2.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Fixation:
-
Centrifuge the washed cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol without disturbing the cell pellet.
-
Wash the cell pellet with 5 mL of PBS and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of Propidium Iodide Staining Solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the DNA content histogram.
Conclusion
The provided protocols and supporting information offer a comprehensive guide for researchers to investigate the effects of this compound on cancer cells using flow cytometry. These methods allow for the robust quantification of apoptosis and cell cycle arrest, providing valuable insights into the anti-proliferative mechanisms of this GnRH agonist. The experimental design can be adapted to various cancer cell lines and treatment conditions to further elucidate the therapeutic potential of this compound.
References
- 1. The Role of Gonadotropin-Releasing Hormone in Cancer Cell Proliferation and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | LDLRAD4 is a potential diagnostic and prognostic biomarker correlated with immune infiltration in myelodysplastic syndromes [frontiersin.org]
- 6. youtube.com [youtube.com]
Application Notes and Protocols for the Synthesis of Dumorelin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the best practices for the synthesis, purification, and characterization of Dumorelin and its derivatives. The protocols outlined below are based on established methodologies in solid-phase peptide synthesis (SPPS) and are intended to serve as a foundational guide for researchers.
Introduction to this compound and its Derivatives
This compound is a synthetic peptide analogue. The synthesis of its derivatives is crucial for structure-activity relationship (SAR) studies, aiming to enhance biological activity, stability, and pharmacokinetic properties. Solid-phase peptide synthesis (SPPS) is the method of choice for this purpose, offering high efficiency and the ability to produce highly pure peptides.
Best Practices for Solid-Phase Peptide Synthesis (SPPS) of this compound Derivatives
SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[1][2] This method simplifies the purification process as excess reagents and by-products can be removed by simple washing steps.[3]
Experimental Protocol: Fmoc-Based SPPS
This protocol outlines the synthesis of a hypothetical this compound derivative.
1. Resin Preparation:
- Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in a suitable solvent like N,N-dimethylformamide (DMF) for 30 minutes.
2. First Amino Acid Coupling:
- If starting with a pre-loaded resin, proceed to step 3.
- If using a non-loaded resin, couple the first Fmoc-protected amino acid to the resin using a coupling agent like N,N'-diisopropylcarbodiimide (DIC) and a base such as N,N-diisopropylethylamine (DIPEA) in DMF.
3. Iterative Coupling Cycles (Deprotection, Activation, Coupling):
- Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound amino acid by treating with 20% piperidine in DMF for 10-20 minutes. Wash the resin thoroughly with DMF.
- Amino Acid Activation: Activate the next Fmoc-protected amino acid by dissolving it with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.
- Coupling: Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours. Monitor the coupling reaction for completion using a qualitative test like the Kaiser test.
- Washing: Wash the resin with DMF to remove excess reagents.
- Repeat this cycle for each amino acid in the this compound derivative sequence.
4. Cleavage and Deprotection:
- Once the peptide chain is fully assembled, wash the resin with dichloromethane (DCM).
- Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups by treating with a cleavage cocktail. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). The exact composition may vary depending on the amino acid composition of the peptide.
- Incubate for 2-3 hours at room temperature.
- Precipitate the crude peptide in cold diethyl ether and centrifuge to collect the product.
Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Purification and Analysis of this compound Derivatives
Purification of the crude peptide is essential to remove by-products and achieve the desired purity for biological assays.
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC) Purification
1. Sample Preparation:
- Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).
- Filter the solution through a 0.45 µm filter to remove any particulate matter.[4]
2. HPLC Method:
- Column: C18 reversed-phase silica gel column.[4]
- Mobile Phase A: 0.1% TFA in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a typical starting point. This should be optimized for each derivative.
- Detection: Monitor the elution at 220 nm and 280 nm.
- Fraction Collection: Collect fractions corresponding to the main product peak.
3. Analysis and Lyophilization:
- Analyze the collected fractions for purity using analytical HPLC and for identity using mass spectrometry (e.g., ESI-MS).
- Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.
Quantitative Data Summary
The following tables present example data for a series of synthesized this compound derivatives.
Table 1: Synthesis Yield and Purity of this compound Derivatives
| Derivative ID | Sequence Modification | Crude Yield (mg) | Purity after HPLC (%) | Overall Yield (%) |
| DUM-001 | (Parent Sequence) | 150.2 | 98.5 | 35.2 |
| DUM-002 | Ala5 -> Gly | 165.8 | 99.1 | 38.9 |
| DUM-003 | Arg8 -> Lys | 142.1 | 97.8 | 33.1 |
| DUM-004 | N-terminal Acetylation | 155.4 | 98.2 | 36.4 |
Table 2: Characterization of this compound Derivatives
| Derivative ID | Theoretical Mass (Da) | Observed Mass (Da) |
| DUM-001 | 1254.4 | 1254.5 |
| DUM-002 | 1238.4 | 1238.4 |
| DUM-003 | 1226.5 | 1226.6 |
| DUM-004 | 1296.5 | 1296.5 |
Biological Activity Assays
Biological assays are critical for evaluating the efficacy of the synthesized this compound derivatives.[5] The choice of assay depends on the biological target and the expected mechanism of action.
Experimental Protocol: In Vitro Cell-Based Assay
This protocol describes a general method for assessing the activity of this compound derivatives on a target cell line.
1. Cell Culture:
- Culture the target cell line (e.g., a cell line expressing the this compound receptor) in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
2. Assay Procedure:
- Seed the cells into 96-well plates and allow them to adhere overnight.
- Prepare serial dilutions of the this compound derivatives in serum-free medium.
- Replace the culture medium with the derivative dilutions and incubate for a specified period (e.g., 24 hours).
- Include a positive and negative control.
3. Endpoint Measurement:
- Measure the cellular response. This could be a change in a second messenger (e.g., cAMP), reporter gene expression, or cell proliferation (e.g., using an MTT or SRB assay).[6]
4. Data Analysis:
- Calculate the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) for each derivative by fitting the dose-response data to a suitable model.
Workflow for a Cell-Based Biological Assay
Caption: Workflow for an in vitro cell-based biological activity assay.
Quantitative Data Summary
Table 3: Biological Activity of this compound Derivatives
| Derivative ID | EC50 (nM) | Relative Potency (DUM-001 = 1.0) |
| DUM-001 | 10.5 | 1.0 |
| DUM-002 | 5.2 | 2.0 |
| DUM-003 | 25.8 | 0.4 |
| DUM-004 | 9.8 | 1.1 |
Signaling Pathway of this compound
Understanding the signaling pathway is key to interpreting biological data. Assuming this compound acts through a G-protein coupled receptor (GPCR), a common mechanism for peptide hormones, the following diagram illustrates a potential pathway.
Hypothetical Signaling Pathway for this compound
Caption: A hypothetical GPCR signaling pathway for this compound.
References
Troubleshooting & Optimization
Troubleshooting Dumorelin insolubility in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dumorelin. The information is presented in a question-and-answer format to directly address common challenges, particularly concerning its solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic peptide analogue of growth hormone-releasing hormone (GHRH). It acts as an agonist at the GHRH receptor (GHRH-R), which is predominantly found on somatotropic cells in the anterior pituitary gland. The binding of this compound to GHRH-R initiates a signaling cascade that leads to the synthesis and release of growth hormone (GH).
Q2: I am having trouble dissolving my lyophilized this compound powder in an aqueous buffer. What are the first steps I should take?
Difficulty in dissolving lyophilized peptides like this compound is a common issue, often related to its hydrophobic nature. Here are the initial steps to take:
-
Review the Peptide's Characteristics: Before attempting to dissolve the entire sample, it's crucial to understand the physicochemical properties of this compound. As a hydrophobic peptide, it is expected to have limited solubility in neutral aqueous solutions.
-
Small-Scale Solubility Test: Always perform a solubility test on a small aliquot of the peptide before dissolving the entire batch.[1][2][3][4] This prevents the potential loss of your entire sample in an inappropriate solvent.
-
Gentle Reconstitution: Begin by adding a small amount of sterile, distilled water or your desired aqueous buffer to the vial.[3] Gently vortex or sonicate the vial to aid dissolution.[1] Avoid vigorous shaking, which can cause aggregation.
Q3: My this compound did not dissolve in water or a neutral buffer. What should I try next?
If this compound remains insoluble in neutral aqueous solutions, the next step is to modulate the pH or use an organic solvent.
-
For Basic Peptides: If the net charge of your peptide is positive, it is considered basic. Try dissolving it in a dilute acidic solution, such as 10% acetic acid.[1][4]
-
For Acidic Peptides: If the net charge is negative, the peptide is acidic. Attempt to dissolve it in a dilute basic solution, like 0.1M ammonium bicarbonate.[5]
-
For Neutral/Hydrophobic Peptides: For peptides with a net charge of zero or a high proportion of hydrophobic residues, dissolving in a small amount of an organic solvent is recommended.[1][2] Dimethyl sulfoxide (DMSO) is a common choice.[2] Dissolve the peptide in a minimal volume of DMSO first, and then slowly add the aqueous buffer to your desired final concentration.
Q4: What is the recommended storage condition for this compound solutions?
Once dissolved, it is recommended to aliquot the this compound solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. The stability of peptides in solution is limited, so it is best to use them as soon as possible after reconstitution.
Troubleshooting Guide: this compound Insolubility
This guide provides a systematic approach to troubleshooting the insolubility of this compound in aqueous buffers.
Problem: Lyophilized this compound powder does not dissolve in the desired aqueous buffer.
Potential Cause 1: Inherent Hydrophobicity of this compound
This compound, like many synthetic peptides, can be hydrophobic, leading to poor solubility in aqueous solutions.
-
Solution 1.1: Use of an Organic Co-Solvent.
-
Dissolve the lyophilized this compound in a minimal amount of a compatible organic solvent, such as DMSO.
-
Once fully dissolved, slowly add the desired aqueous buffer to the solution dropwise while gently vortexing.
-
If the solution becomes cloudy, you have likely reached the solubility limit.
-
-
Solution 1.2: pH Adjustment.
-
Determine the isoelectric point (pI) of this compound. The solubility of a peptide is lowest at its pI.
-
Adjust the pH of your aqueous buffer to be at least 2 units above or below the pI.
-
For basic peptides, use an acidic buffer (e.g., acetate buffer, pH 4-5).
-
For acidic peptides, use a basic buffer (e.g., phosphate buffer, pH 8-9).
-
Potential Cause 2: Aggregation of the Peptide
Peptides can aggregate during storage or upon reconstitution, leading to insolubility.
-
Solution 2.1: Sonication.
-
After adding the solvent, place the vial in a sonicator bath for short bursts of 10-15 seconds.
-
Allow the sample to cool on ice between sonications to prevent heating, which can degrade the peptide.
-
-
Solution 2.2: Use of Chaotropic Agents.
-
For highly aggregated peptides, dissolving in a solution containing a chaotropic agent like 6 M Guanidine-HCl or 8 M Urea may be necessary.
-
After the peptide is dissolved, it can be diluted into the final experimental buffer. Note that the final concentration of the chaotropic agent should be low enough not to interfere with your assay.
-
Data Presentation: Qualitative Solubility of this compound
| Solvent/Buffer | pH | Expected Solubility | Notes |
| Deionized Water | ~7 | Poor | Hydrophobic nature limits solubility. |
| Phosphate Buffered Saline (PBS) | 7.4 | Poor to Moderate | Ionic strength may slightly improve solubility over water. |
| Acetate Buffer | 4.5 | Moderate to Good | For basic peptides, solubility increases at acidic pH. |
| Ammonium Bicarbonate | 8.5 | Moderate to Good | For acidic peptides, solubility increases at basic pH. |
| 10% DMSO in Water | ~7 | Good | DMSO is an effective solvent for hydrophobic peptides. |
| 10% Acetic Acid | <3 | Good | Strong acidic conditions can improve solubility of basic peptides. |
Experimental Protocols
Protocol 1: Reconstitution of this compound using an Organic Co-Solvent (DMSO)
Objective: To prepare a stock solution of this compound for use in biological assays.
Materials:
-
Lyophilized this compound
-
Dimethyl sulfoxide (DMSO), molecular biology grade
-
Sterile aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile, low-protein binding microcentrifuge tubes
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add a small, precise volume of DMSO to the vial to achieve a high concentration stock solution (e.g., 10 mg/mL).
-
Gently vortex the vial until the peptide is completely dissolved. A brief sonication may be used if necessary.
-
To prepare a working solution, slowly add the desired volume of your aqueous buffer to an appropriate tube.
-
While gently vortexing the buffer, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration.
-
Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.
-
Store any remaining stock solution at -80°C in small aliquots to avoid freeze-thaw cycles.
Protocol 2: Experimental Determination of this compound Solubility
Objective: To determine the approximate solubility of this compound in a specific aqueous buffer.
Materials:
-
Lyophilized this compound
-
A series of aqueous buffers with varying pH (e.g., citrate buffer pH 3-6, phosphate buffer pH 6-8, borate buffer pH 8-10)
-
Spectrophotometer or HPLC system
Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of this compound to a fixed volume of each buffer.
-
Incubate the solutions at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) with constant agitation to reach equilibrium.
-
Centrifuge the solutions at high speed to pellet the undissolved peptide.
-
Carefully collect the supernatant.
-
Determine the concentration of this compound in the supernatant using a suitable analytical method. A common method is to measure the absorbance at 280 nm, if the peptide contains aromatic amino acids, or by using a specific HPLC method.
-
The measured concentration represents the solubility of this compound in that specific buffer at that temperature.
Visualizations
Troubleshooting Workflow for this compound Insolubility
Caption: A stepwise workflow for troubleshooting this compound insolubility.
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound via the GHRH receptor.
References
How to reduce Dumorelin off-target effects
Disclaimer: The following information is provided as a general guide for researchers working with peptide-based therapeutics. As of October 2025, there is a scarcity of publicly available scientific literature regarding the specific mechanism of action, intended targets, and off-target profile of a compound referred to as "Dumorelin" (PubChem CID: 16129716)[1]. Therefore, this document outlines general principles and methodologies for identifying and mitigating off-target effects applicable to a hypothetical peptide therapeutic.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a therapeutic peptide like this compound?
A1: Off-target effects occur when a therapeutic agent, such as this compound, binds to and modulates the activity of molecules other than its intended therapeutic target.[2][3] These unintended interactions can lead to a range of undesirable outcomes, including reduced therapeutic efficacy, unexpected side effects, and long-term toxicity.[2][3] For peptide-based drugs, off-target effects can arise from interactions with structurally related receptors or proteins, or through unanticipated signaling pathway modulation.[4] Minimizing these effects is crucial for developing a safe and effective therapeutic.[2]
Q2: What are the common causes of off-target effects for peptide-based drugs?
A2: Several factors can contribute to off-target effects of peptide therapeutics:
-
Sequence Homology: The peptide sequence of the drug may share similarities with endogenous peptides or proteins, leading to cross-reactivity with their respective receptors.
-
Promiscuous Binding: The three-dimensional structure of the peptide may allow it to bind to multiple, unrelated protein targets.[4]
-
High Concentration: At high concentrations, even weak, non-specific interactions can become significant, leading to off-target pharmacology.
-
Metabolites: The breakdown products of the peptide in the body may have their own biological activities and off-target profiles.
Q3: How can we predict potential off-target effects of this compound in silico?
A3: Computational approaches are a valuable first step in identifying potential off-target interactions. These methods include:
-
Sequence Alignment Tools (e.g., BLAST): To identify proteins with sequence similarity to this compound.
-
Molecular Docking Simulations: To predict the binding of this compound to the structures of known off-target proteins.
-
Pharmacophore Modeling: To identify other proteins that share similar binding site features with the intended target of this compound.
-
Off-Target Prediction Databases: Utilizing databases that catalog known drug-target interactions to flag potential off-target liabilities.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Cell-Based Assays
| Possible Cause | Troubleshooting Steps |
| Off-target activity of this compound | 1. Perform a dose-response curve to determine if the effect is dose-dependent.2. Use a structurally related but inactive peptide as a negative control.3. Test in a cell line that does not express the intended target to isolate off-target effects.4. Utilize a known antagonist for the primary target to see if the unexpected effect is blocked. |
| Cell line integrity | 1. Verify the identity of the cell line via short tandem repeat (STR) profiling.2. Routinely test for mycoplasma contamination. |
| Assay conditions | 1. Optimize serum concentration, as serum proteins can bind to the peptide.2. Ensure consistent incubation times and reagent concentrations. |
Issue 2: High Toxicity Observed in in vivo Models
| Possible Cause | Troubleshooting Steps |
| On-target toxicity in essential tissues | 1. Assess the expression pattern of the intended target in various tissues.2. Consider targeted delivery strategies to concentrate this compound at the site of action.[5][6] |
| Off-target toxicity | 1. Conduct a broad in vitro safety pharmacology screen (e.g., against a panel of receptors, ion channels, and enzymes).2. Analyze tissue distribution of this compound to identify potential sites of accumulation and off-target engagement.3. Perform histological analysis of major organs to identify signs of toxicity. |
| Immunogenicity | 1. Screen for anti-Dumorelin antibodies in treated animals.2. Consider modifying the peptide sequence to remove potential T-cell epitopes. |
Experimental Protocols
Protocol 1: Competitive Binding Assay to Determine Target Specificity
This protocol is designed to assess the selectivity of this compound for its intended target versus a known off-target.
1. Reagents and Materials:
-
Purified recombinant primary target protein.
-
Purified recombinant potential off-target protein.
-
Radiolabeled or fluorescently labeled ligand known to bind to both targets.
-
This compound and a negative control peptide.
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
96-well microplates.
-
Scintillation counter or fluorescence plate reader.
2. Procedure:
-
Coat the wells of the microplate with the target and off-target proteins in separate wells. Incubate overnight at 4°C.
-
Wash the wells three times with assay buffer to remove unbound protein.
-
Prepare serial dilutions of this compound and the negative control peptide.
-
Add a fixed concentration of the labeled ligand to all wells.
-
Add the different concentrations of this compound or control peptide to the wells.
-
Incubate for 2-4 hours at room temperature to allow binding to reach equilibrium.
-
Wash the wells to remove unbound ligand and peptide.
-
Measure the signal (radioactivity or fluorescence) in each well.
3. Data Analysis:
-
Plot the signal against the concentration of this compound.
-
Calculate the IC50 (concentration of this compound that inhibits 50% of labeled ligand binding) for both the primary and off-target proteins.
-
The ratio of IC50 (off-target) / IC50 (primary target) provides the selectivity index.
Protocol 2: Global Proteomics to Identify Off-Target Engagement
This protocol uses mass spectrometry to identify cellular proteins that bind to this compound.
1. Reagents and Materials:
-
Biotinylated this compound.
-
Streptavidin-coated magnetic beads.
-
Cell lysate from a relevant cell line.
-
Wash buffers of increasing stringency.
-
Mass spectrometer.
2. Procedure:
-
Incubate the biotinylated this compound with the cell lysate to allow for protein binding.
-
Add the streptavidin beads to pull down the biotinylated this compound and any bound proteins.
-
Wash the beads with buffers of increasing salt concentration to remove non-specific binders.
-
Elute the bound proteins from the beads.
-
Perform trypsin digestion of the eluted proteins.
-
Analyze the resulting peptides by LC-MS/MS.
7. Data Analysis:
-
Identify the proteins that were pulled down with this compound.
-
Compare the results to a control experiment using a non-biotinylated peptide to subtract non-specific binders.
-
Proteins that are significantly enriched in the this compound pulldown are potential off-targets.
Quantitative Data Summary
The following tables represent hypothetical data that would be generated from the experiments described above to assess the specificity of this compound.
Table 1: Competitive Binding Affinity of this compound
| Target | IC50 (nM) | Selectivity Index |
| Primary Target (Receptor X) | 10 | - |
| Off-Target 1 (Receptor Y) | 1,200 | 120 |
| Off-Target 2 (Receptor Z) | 5,500 | 550 |
A higher selectivity index indicates greater specificity for the primary target.
Table 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
| Target | Tagg (°C) - Vehicle | Tagg (°C) - this compound | ΔTagg (°C) |
| Primary Target (Receptor X) | 52.1 | 58.6 | +6.5 |
| Potential Off-Target (Kinase A) | 60.3 | 60.5 | +0.2 |
| Control Protein (GAPDH) | 55.8 | 55.7 | -0.1 |
A significant positive shift in the aggregation temperature (ΔTagg) indicates direct binding of this compound to the target protein in a cellular context.
Visualizations
Caption: On-target vs. off-target signaling pathways of this compound.
Caption: Workflow for identifying and validating off-target effects.
References
- 1. This compound | C218H362N72O68 | CID 16129716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. icr.ac.uk [icr.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. Avacta presents first preclinical data from dual payload pre|CISION® medicines at the 2025 AACR-NCI-EORTC International Conference on Molecular Targets - BioSpace [biospace.com]
Technical Support Center: Optimizing Dumorelin Concentration for Cytotoxicity Assays
Welcome to the technical support center for optimizing Dumorelin concentration in cytotoxicity assays. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental design.
Disclaimer
Direct experimental data for "this compound" in publicly available literature is limited. The following guidelines and protocols are based on established methodologies for other Gonadotropin-Releasing Hormone (GnRH) agonists, such as Leuprolide and Goserelin. Researchers should use this information as a starting point and optimize the conditions for their specific cell lines and experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in causing cytotoxicity?
A1: this compound, as a GnRH agonist, is thought to exert its cytotoxic effects primarily through binding to the GnRH receptor (GnRH-R) on cancer cells. This interaction can trigger a cascade of intracellular signaling events that lead to apoptosis (programmed cell death) and inhibition of cell proliferation.[1][2] The sustained activation of the GnRH-R can lead to its downregulation, disrupting normal cellular signaling.[1] Key signaling pathways implicated include the activation of MAP kinases (ERK1/2, p38) and the JNK/AP-1 pathway, which can lead to cell cycle arrest and apoptosis.[1][3]
Q2: What is a typical starting concentration range for this compound in a cytotoxicity assay?
A2: Based on studies with other GnRH agonists, a broad concentration range should be initially screened to determine the optimal working concentration for your specific cell line. A typical starting range for a dose-response experiment could be from 10 nM to 100 µM. Some studies have shown cytotoxic effects of GnRH agonists at concentrations greater than 100 nM.[4] It is recommended to perform a logarithmic serial dilution across this range.
Q3: How long should I incubate the cells with this compound?
A3: The incubation time can vary depending on the cell line and the specific cytotoxic endpoint being measured. A common incubation period for cytotoxicity assays is 24 to 72 hours.[5] It is advisable to perform a time-course experiment (e.g., 24h, 48h, and 72h) to determine the optimal incubation time for observing a significant cytotoxic effect.
Q4: Can this compound affect all cancer cell lines?
A4: The cytotoxic effect of this compound is often dependent on the expression of GnRH receptors on the cell surface. Cancer cell lines derived from hormone-sensitive tissues like the prostate, breast, and ovaries are more likely to respond.[2] However, some studies have reported effects in cell lines with no detectable GnRH receptors, suggesting alternative mechanisms may exist. It is crucial to characterize the GnRH receptor status of your cell line of interest.
Q5: What type of control experiments should I include?
A5: It is essential to include the following controls in your cytotoxicity assay:
-
Untreated Control: Cells cultured in medium without any treatment. This serves as the baseline for 100% cell viability.
-
Vehicle Control: Cells treated with the same solvent used to dissolve this compound at the highest concentration used in the experiment. This controls for any cytotoxic effects of the solvent itself.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin, staurosporine) to ensure the assay is working correctly.
Experimental Protocol: Determining Optimal this compound Concentration using MTT Assay
This protocol outlines a method for determining the dose-dependent cytotoxicity of this compound on an adherent cancer cell line using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
1. Materials:
-
This compound (lyophilized powder)
-
Appropriate solvent for this compound (e.g., sterile water, DMSO)
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
96-well flat-bottom sterile microplates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
2. Experimental Workflow Diagram:
Caption: Experimental workflow for determining this compound cytotoxicity.
3. Step-by-Step Procedure:
Day 1: Cell Seeding
-
Harvest and count the cells. Ensure cell viability is >95%.
-
Dilute the cell suspension to the optimal seeding density (determined empirically for each cell line, typically between 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach and resume logarithmic growth.
Day 2: this compound Treatment
-
Prepare a stock solution of this compound in an appropriate solvent.
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include untreated and vehicle controls.
-
Return the plate to the incubator for the desired incubation period (e.g., 24, 48, or 72 hours).
Day 4/5: MTT Assay
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals or the cell monolayer.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.
-
Read the absorbance at 570 nm using a microplate reader.[4][6]
4. Data Presentation and Analysis:
Table 1: Suggested this compound Concentration Range for Initial Screening
| Concentration Level | Suggested Concentration |
| High | 100 µM |
| 10 µM | |
| 1 µM | |
| Mid | 100 nM |
| 10 nM | |
| Low | 1 nM |
Calculation of Cell Viability:
The percentage of cell viability is calculated using the following formula:
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] * 100
The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Troubleshooting Guide
Table 2: Troubleshooting Common Issues in this compound Cytotoxicity Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background absorbance in control wells | - Contamination of culture with bacteria or yeast.- High cell seeding density.- Phenol red or serum in the medium interfering with the assay. | - Check for contamination under a microscope and use sterile techniques.- Optimize cell seeding density.- Use serum-free medium during the MTT incubation step and a medium without phenol red if possible. |
| Low absorbance values across the plate | - Low cell seeding density.- Insufficient incubation time with MTT.- Premature removal of formazan crystals. | - Increase the initial cell seeding density.- Optimize the MTT incubation time (2-4 hours is typical).- Be gentle when removing the medium after MTT incubation. |
| High variability between replicate wells | - Uneven cell seeding.- Presence of air bubbles in the wells.- Edge effects due to evaporation.[5] | - Ensure a homogenous cell suspension before and during seeding.- Carefully inspect wells for bubbles and remove them with a sterile pipette tip.- Avoid using the outer wells of the plate or ensure proper humidification of the incubator. |
| No dose-dependent effect observed | - this compound concentration range is too low or too high.- The chosen cell line is not sensitive to this compound (e.g., lacks GnRH receptors).- Insufficient incubation time. | - Test a wider range of concentrations (logarithmic dilutions are recommended).- Verify the expression of GnRH receptors in your cell line.- Increase the incubation time with this compound (e.g., up to 72 hours). |
| Precipitation of this compound in the medium | - Poor solubility of this compound at higher concentrations. | - Check the solubility information for this compound. A small percentage of a co-solvent like DMSO may be necessary. Ensure the final solvent concentration is not toxic to the cells (typically <0.5%). |
Signaling Pathway
The cytotoxic effects of GnRH agonists like this compound in cancer cells are often initiated by the binding to the GnRH receptor, which can lead to the activation of apoptotic pathways.
Caption: GnRH agonist-induced apoptotic signaling pathway.
References
Technical Support Center: Dumorelin (Triptorelin) Stability
Disclaimer: The information provided is based on the available scientific literature for Triptorelin, as "Dumorelin" is likely a typographical error. Triptorelin is a synthetic decapeptide analogue of gonadotropin-releasing hormone (GnRH).
This guide is intended for researchers, scientists, and drug development professionals to address common issues related to the long-term storage and stability of Triptorelin.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of Triptorelin degradation during long-term storage?
A1: Triptorelin degradation is primarily influenced by several factors, including pH, temperature, and the composition of the storage buffer. The main chemical degradation pathways are hydrolysis and epimerization. Enzymatic degradation can also occur, particularly if the peptide is not stored under sterile conditions or is exposed to biological matrices.
Q2: What are the optimal storage conditions to ensure the long-term stability of Triptorelin?
A2: For aqueous solutions, the maximum stability for Triptorelin is achieved at a pH of approximately 5.0.[1] It is highly recommended to use an acetate buffer, as phosphate buffers have been shown to accelerate degradation.[1] For extended storage, refrigeration at 2°C to 8°C (36°F to 46°F) is recommended. When formulated as a lyophilized powder or within a protective polymer matrix, stability is significantly enhanced.
Q3: Can Triptorelin be stored at room temperature?
A3: While some formulations may be stored at room temperature for limited periods, long-term storage at room temperature is generally not recommended as it can accelerate degradation. One study predicted a shelf life (t90%, the time at which 90% of the initial concentration remains) of 7.7 years at 20°C when dissolved in an acetate buffer (0.1 M, pH 5.0) with 3% mannitol as a stabilizing excipient.[1] However, for critical research samples, refrigeration is the safest approach to minimize degradation.
Troubleshooting Guide
Problem: I am observing a significant loss of Triptorelin potency in my stored samples.
-
Possible Cause 1: Incorrect pH of the storage solution.
-
Solution: Verify that the pH of your Triptorelin solution is approximately 5.0. Triptorelin is susceptible to both acid- and base-catalyzed hydrolysis. At low pH (1-3), acid-catalyzed hydrolysis can occur, primarily through deamidation of the C-terminal amide.[2] At pH values above 7, base-catalyzed epimerization, particularly at the Serine residue, is a primary degradation pathway.[2]
-
-
Possible Cause 2: Inappropriate buffer selection.
-
Solution: Use an acetate buffer for your Triptorelin solutions. Studies have demonstrated that acetate has a favorable effect on stability, whereas phosphate buffers can increase the rate of degradation.[1]
-
-
Possible Cause 3: High storage temperature.
-
Solution: Store Triptorelin solutions at refrigerated temperatures (2°C to 8°C). Elevated temperatures significantly accelerate degradation kinetics.
-
-
Possible Cause 4: Oxidative degradation.
-
Solution: While hydrolysis and epimerization are the most cited degradation pathways, oxidation can also be a concern for peptides. To minimize oxidation, consider using de-gassed buffers and storing samples under an inert atmosphere (e.g., nitrogen or argon).
-
Problem: I am seeing unexpected peaks in my chromatogram when analyzing aged Triptorelin samples.
-
Possible Cause: Formation of degradation products.
-
Solution: The additional peaks likely represent degradation products of Triptorelin. To identify these, a forced degradation study is recommended. By intentionally exposing Triptorelin to stress conditions (acid, base, heat, oxidation, light), you can generate and identify its primary degradation products. This will help in developing a stability-indicating analytical method that can resolve the parent peptide from its degradants.
-
Data on Triptorelin Stability
The following table summarizes stability data for Triptorelin under various storage conditions.
| Formulation/Solvent | Temperature | pH | Stability Results | Reference |
| 0.1 M Acetate Buffer with 3% Mannitol | 20°C | 5.0 | Predicted t90% of 7.7 years | [1] |
| Hexylsubstituted poly(lactic acid) (hexPLA) polymer matrix | 5°C | N/A | 98% stability for at least 6 months | [3] |
| Hexylsubstituted poly(lactic acid) (hexPLA) polymer matrix | 40°C | N/A | 78% stability | [3] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Triptorelin
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the degradation profile of Triptorelin.
-
Preparation of Stock Solution: Prepare a stock solution of Triptorelin in a suitable solvent (e.g., water or a weak acetate buffer) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a specified period (e.g., 1, 2, 4, 8 hours). At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample and dilute with the mobile phase for HPLC analysis.
-
Thermal Degradation: Incubate a sample of the Triptorelin stock solution in a temperature-controlled oven at an elevated temperature (e.g., 80°C) for a specified period (e.g., 24, 48, 72 hours). At each time point, withdraw a sample and dilute with the mobile phase for HPLC analysis.
-
Photolytic Degradation: Expose a sample of the Triptorelin stock solution to a light source that provides both UV and visible light (e.g., in a photostability chamber). The exposure should be not less than 1.2 million lux hours. Analyze the sample after exposure.
-
Analysis: Analyze all samples using a stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify and quantify the degradation products.
Protocol 2: Stability-Indicating HPLC Method for Triptorelin
This protocol provides a general framework for an HPLC method suitable for separating Triptorelin from its degradation products. Method optimization will be required based on the specific degradation products observed.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 60% A, 40% B
-
25-30 min: Linear gradient to 95% A, 5% B
-
30-35 min: 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm or 280 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Procedure:
-
Prepare the mobile phases and degas them before use.
-
Equilibrate the HPLC system with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
Prepare samples (control and stressed) by diluting them to an appropriate concentration (e.g., 0.1 mg/mL) in the mobile phase.
-
Inject the samples and run the gradient program.
-
Analyze the resulting chromatograms to determine the retention time of the intact Triptorelin and identify any new peaks corresponding to degradation products. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main Triptorelin peak and from each other.
Visualizations
Caption: Major degradation pathways of Triptorelin.
Caption: Experimental workflow for Triptorelin stability testing.
References
Common artifacts in Dumorelin immunofluorescence imaging
Welcome to the technical support center for Dumorelin-related immunofluorescence applications. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during immunofluorescence imaging experiments involving this compound or its cellular targets.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dilution for the anti-Dumorelin primary antibody?
A1: The optimal antibody concentration is critical for achieving a strong and specific signal while minimizing background noise.[1][2] We recommend titrating the anti-Dumorelin antibody to determine the ideal concentration for your specific experimental conditions. A good starting point for initial experiments is a 1:500 dilution, with a titration series ranging from 1:100 to 1:2000.
Q2: How can I be sure that the observed fluorescence signal is specific to this compound's target?
A2: Incorporating proper controls is essential for validating the specificity of your immunofluorescence staining.[3] We recommend including the following controls in your experiment:
-
Positive Control: A sample known to express the target protein.
-
Negative Control: A sample known not to express the target protein (e.g., knockout cells, if available).
-
Secondary Antibody-Only Control: A sample incubated with only the secondary antibody to check for non-specific binding of the secondary antibody.[4]
-
Isotype Control: A sample incubated with a non-immune antibody of the same isotype and at the same concentration as the primary antibody to assess background staining.[5]
Q3: What is the best fixation method for preserving the antigen targeted by this compound?
A3: The choice of fixation method can significantly impact the preservation of the antigen's structure and accessibility to the antibody.[3][6] For many targets, fixation with 4% paraformaldehyde (PFA) for 10-20 minutes at room temperature is a good starting point.[3] However, some antigens may be sensitive to PFA-induced cross-linking, in which case organic solvents like ice-cold methanol or acetone may be more suitable.[7][8] Optimization of the fixation protocol is recommended for each specific target.
Q4: Can I perform multiplex immunofluorescence to co-localize this compound's target with other proteins?
A4: Yes, multiplex immunofluorescence is a powerful technique for studying the co-localization of multiple proteins. When designing a multiplex experiment, it is crucial to select primary antibodies raised in different host species to avoid cross-reactivity of the secondary antibodies.[9] Additionally, choose fluorophores with distinct excitation and emission spectra to minimize spectral overlap.[7][10]
Troubleshooting Guide
This guide addresses common artifacts and issues that may arise during this compound immunofluorescence imaging.
High Background Staining
High background can obscure the specific signal and make image analysis difficult.[11]
| Possible Cause | Recommended Solution |
| Antibody concentration is too high. | Decrease the concentration of the primary and/or secondary antibody.[1][7] |
| Insufficient blocking. | Increase the blocking incubation time or try a different blocking agent. Using normal serum from the same species as the secondary antibody is often effective.[3][12] |
| Inadequate washing. | Increase the number and duration of wash steps to remove unbound antibodies.[2] |
| Autofluorescence of the sample. | Image an unstained sample to assess the level of autofluorescence. If present, consider using a different fixative or employing autofluorescence quenching techniques.[5][7] |
| Non-specific binding of the secondary antibody. | Perform a secondary antibody-only control. If staining is observed, consider using a pre-adsorbed secondary antibody.[4] |
Weak or No Signal
A faint or absent signal can be due to a variety of factors related to the sample, reagents, or protocol.
| Possible Cause | Recommended Solution |
| Low expression of the target protein. | Confirm protein expression using an alternative method like Western blotting.[5] Consider using a signal amplification method.[13] |
| Antibody concentration is too low. | Increase the concentration of the primary antibody and/or extend the incubation time.[7][13] |
| Improper antibody storage. | Ensure antibodies have been stored according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles.[7] |
| Over-fixation of the sample. | Reduce the fixation time. If over-fixation is suspected, an antigen retrieval step may be necessary to unmask the epitope.[2][7] |
| Incompatible primary and secondary antibodies. | Ensure the secondary antibody is designed to recognize the host species of the primary antibody (e.g., use an anti-mouse secondary for a mouse primary).[7] |
| Photobleaching of the fluorophore. | Minimize exposure of the sample to light. Use an anti-fade mounting medium.[5][7] |
Non-Specific Staining
Non-specific staining appears as unexpected patterns or localization of the signal.
| Possible Cause | Recommended Solution |
| Primary antibody cross-reactivity. | Validate the primary antibody's specificity. Compare staining in positive and negative control samples.[10] |
| Presence of endogenous enzymes (for enzymatic detection methods). | If using an enzyme-based amplification system, block endogenous enzyme activity before antibody incubation.[13] |
| Aggregates of antibodies. | Centrifuge the antibody solutions before use to pellet any aggregates.[14] |
| Sample has dried out during the procedure. | Ensure the sample remains hydrated throughout all steps of the staining protocol.[2][7] |
Experimental Protocols
Standard Immunofluorescence Protocol for Cultured Cells
This protocol provides a general framework for immunofluorescent staining of cultured cells to investigate the effects of this compound. Optimization of specific steps may be required for your particular cell type and target protein.
-
Cell Seeding: Plate cells on sterile glass coverslips in a multi-well plate and culture until they reach the desired confluency (typically 50-75%).[14]
-
This compound Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration, including vehicle-treated controls.
-
Fixation:
-
Aspirate the culture medium and wash the cells once with Phosphate-Buffered Saline (PBS).
-
Add 4% paraformaldehyde (PFA) in PBS and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature to permeabilize the cell membranes.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells in a blocking buffer (e.g., 5% normal goat serum and 1% Bovine Serum Albumin in PBS) for 1 hour at room temperature to minimize non-specific antibody binding.[15]
-
-
Primary Antibody Incubation:
-
Washing: Wash the cells three times with PBS containing 0.05% Tween 20 for 5 minutes each.
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Washing: Wash the cells three times with PBS containing 0.05% Tween 20 for 5 minutes each, protected from light.
-
Counterstaining (Optional):
-
Incubate the cells with a nuclear counterstain such as DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Seal the edges of the coverslips with clear nail polish.
-
-
Imaging:
-
Image the slides using a fluorescence or confocal microscope with the appropriate filters for the chosen fluorophores.
-
Store the slides at 4°C in the dark.
-
Visualizations
Hypothetical Signaling Pathway of this compound
This diagram illustrates a hypothetical mechanism of action where this compound acts as an inhibitor of the mTOR signaling pathway, a key regulator of cell growth and proliferation.
Caption: Hypothetical inhibitory effect of this compound on the mTOR signaling pathway.
Immunofluorescence Experimental Workflow
This diagram outlines the key steps in a typical indirect immunofluorescence experiment.
Caption: Standard workflow for indirect immunofluorescence staining.
Troubleshooting Logic Tree
This diagram provides a logical approach to troubleshooting common immunofluorescence imaging issues.
Caption: Decision tree for troubleshooting common immunofluorescence artifacts.
References
- 1. stjohnslabs.com [stjohnslabs.com]
- 2. IF Troubleshooting | Proteintech Group [ptglab.com]
- 3. atlantisbioscience.com [atlantisbioscience.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. Immunofluorescence Protocol: From Fixation to Imaging [synapse.patsnap.com]
- 7. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 8. Quantitative, Cell-based Immunofluorescence Assays | NIST [nist.gov]
- 9. utupub.fi [utupub.fi]
- 10. news-medical.net [news-medical.net]
- 11. youtube.com [youtube.com]
- 12. ibidi.com [ibidi.com]
- 13. hycultbiotech.com [hycultbiotech.com]
- 14. m.youtube.com [m.youtube.com]
- 15. insights.oni.bio [insights.oni.bio]
Technical Support Center: Dumorelin Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Dumorelin synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yield in this compound synthesis?
A1: Low yield in solid-phase peptide synthesis (SPPS), the primary method for producing peptides like this compound, can stem from several factors. The most common issue is incomplete peptide coupling reactions. This can be caused by steric hindrance from bulky amino acids in the this compound sequence, suboptimal activation of the carboxylic acid group, or aggregation of the growing peptide chain on the solid support.
Q2: How can I minimize side reactions during the synthesis process?
A2: Side reactions are a significant contributor to yield loss and impurity formation. To minimize them:
-
Use Protecting Groups: Ensure all reactive side chains of the amino acids are properly protected.
-
Optimize Coupling Reagents: Employ modern, efficient coupling reagents like HATU or HCTU, which can reduce side reactions such as racemization.[1]
-
Control Reaction Conditions: Maintain an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and carefully control the reaction temperature.
Q3: What is the impact of resin choice on the final yield?
A3: The choice of solid support (resin) is critical. For a C-terminal amide peptide like this compound, a Rink Amide resin is a suitable choice. The resin's loading capacity and swelling properties can significantly affect the efficiency of the synthesis. Low loading capacity can limit the total amount of peptide synthesized, while poor swelling can hinder reagent access to the growing peptide chain.
Troubleshooting Guide
Low Coupling Efficiency
Problem: Incomplete reaction between the activated amino acid and the N-terminus of the growing peptide chain.
Symptoms:
-
Presence of deletion sequences (peptides missing one or more amino acids) in the final product upon analysis by mass spectrometry.
-
Positive Kaiser test after the coupling step, indicating unreacted free amines.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Steric Hindrance | Use a more potent coupling reagent combination such as DIC/Oxyma or HATU. Consider a "double coupling" strategy where the coupling step is repeated. |
| Peptide Aggregation | Incorporate a "difficult sequence" disruption protocol, such as using a different solvent system (e.g., a mixture of DMF and NMP) or adding chaotropic salts. |
| Suboptimal Reagent Concentration | Ensure the molar excess of the activated amino acid and coupling reagents is sufficient (typically 2-4 fold excess). |
High Levels of Impurities
Problem: Presence of undesired peptide sequences or modified peptides in the crude product.
Symptoms:
-
Multiple peaks close to the main product peak in the HPLC chromatogram.
-
Mass spectrometry data showing masses corresponding to known side-reaction products.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Racemization | Add a racemization-suppressing agent like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma Pure®) to the coupling reaction.[2] |
| Premature Side-Chain Deprotection | Ensure that the protecting groups used are orthogonal and stable under the conditions of N-terminal deprotection (e.g., piperidine for Fmoc). |
| Oxidation of Sensitive Residues | If the this compound sequence contains methionine or tryptophan, perform the synthesis under an inert atmosphere and consider adding scavengers during cleavage. |
Experimental Protocols
Standard Protocol for Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol assumes the use of Fmoc-based chemistry on a Rink Amide resin.
-
Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin's linker.
-
Washing: Wash the resin thoroughly with DMF (5 times) and then with dichloromethane (DCM) (3 times).
-
Amino Acid Coupling:
-
Pre-activate the first Fmoc-protected amino acid by dissolving it with a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
-
Washing: Wash the resin with DMF (5 times) to remove excess reagents.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the this compound sequence.
-
Final Deprotection: After the last amino acid is coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A flowchart illustrating the key stages of solid-phase peptide synthesis for this compound.
Hypothetical Signaling Pathway for this compound
As a growth hormone secretagogue, this compound would likely interact with the ghrelin receptor (GHSR1a) to stimulate the release of growth hormone from the pituitary gland.
Caption: A diagram of the proposed intracellular signaling cascade initiated by this compound.
References
Technical Support Center: Managing Drug Resistance in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to investigational compounds, such as Dumorelin, in their cell line models.
Frequently Asked Questions (FAQs)
Q1: What is acquired drug resistance in cell lines?
Acquired resistance is the phenomenon where a previously sensitive cell line loses its responsiveness to a specific drug. This often occurs after prolonged exposure to the compound, leading to the selection and proliferation of a subpopulation of cells with mechanisms to evade the drug's cytotoxic or cytostatic effects.
Q2: What are the common mechanisms of drug resistance?
Cancer cells can develop resistance through various mechanisms, including:
-
Alterations in Drug Targets: Mutations or changes in the expression level of the drug's molecular target.
-
Activation of Bypass Signaling Pathways: Upregulation of alternative signaling pathways to compensate for the inhibited pathway.[1][2][3] For example, resistance to MAPK pathway inhibitors can be conferred by the activation of the PI3K-mTOR and NF-κB pathways.[3]
-
Increased Drug Efflux: Overexpression of transporter proteins that actively pump the drug out of the cell.
-
Changes in Drug Metabolism: Altered metabolic processes that inactivate the drug.
-
Evasion of Apoptosis: Upregulation of anti-apoptotic proteins or downregulation of pro-apoptotic proteins, making the cells more resistant to programmed cell death.[4][5][6][7]
-
Epithelial-to-Mesenchymal Transition (EMT): A cellular reprogramming process that can confer resistance to various therapies.[1]
Q3: How can I confirm that my cell line has developed resistance to this compound?
The primary method to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in the suspected resistant cell line and compare it to the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance. This is typically measured using a cell viability assay.
Q4: What are the initial steps for troubleshooting this compound resistance?
-
Confirm Resistance: Perform a dose-response experiment to compare the IC50 values of the parental and suspected resistant cell lines.
-
Culture Authenticity: Ensure the cell line has not been contaminated or misidentified.
-
Compound Integrity: Verify the stability and activity of your this compound stock solution.
-
Develop a Resistant Cell Line Model: If resistance is confirmed, you can develop a stable resistant cell line by continuous culture in the presence of increasing concentrations of this compound.
Troubleshooting Guides
Problem: My cells are no longer responding to this compound at the previously effective concentration.
Answer: To quantify the level of resistance, you need to perform a dose-response analysis and calculate the new IC50 value.
Experimental Protocol: Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed both the parental (sensitive) and the suspected resistant cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.[8]
-
Drug Treatment: Prepare a serial dilution of this compound.[9] Remove the old media and add fresh media containing the different concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).[1][9]
-
Incubation: Incubate the plates for a period that is appropriate for your cell line and compound (typically 48-72 hours).[9]
-
MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.[8]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[8]
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Plot the cell viability against the drug concentration and fit a dose-response curve to determine the IC50 value.[9]
Data Presentation:
| Cell Line | This compound IC50 (µM) | Resistance Fold Change |
| Parental (Sensitive) | 0.5 | 1x |
| Resistant Clone 1 | 10.2 | 20.4x |
| Resistant Clone 2 | 15.8 | 31.6x |
Problem: I suspect the resistance is due to altered signaling pathways. How can I investigate this?
Answer: Western blotting is a powerful technique to analyze the expression and phosphorylation status of key proteins in signaling pathways commonly associated with drug resistance, such as the PI3K/AKT/mTOR and MAPK pathways.[1][2][10]
Experimental Protocol: Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Treat both parental and resistant cells with this compound at their respective IC50 concentrations for a specified time. Then, wash the cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[11]
-
SDS-PAGE: Separate the proteins based on their molecular weight by running the lysates on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-AKT, AKT, p-ERK, ERK, and a loading control like GAPDH).[10]
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities to compare the protein expression and phosphorylation levels between the sensitive and resistant cells.
Visualization of a Common Resistance Pathway:
Caption: PI3K/AKT/mTOR pathway activation as a bypass mechanism.
Problem: How can I assess if the resistance to this compound involves reduced apoptosis?
Answer: You can measure the induction of apoptosis in both sensitive and resistant cell lines after this compound treatment using methods like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. A reduced percentage of apoptotic cells in the resistant line compared to the sensitive line suggests an evasion of apoptosis.
Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat parental and resistant cells with this compound at equipotent concentrations (e.g., their respective IC50 values) for a predetermined time.
-
Cell Harvesting: Harvest the cells (including any floating cells in the media) and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[4]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive, PI negative cells are in early apoptosis, while Annexin V positive, PI positive cells are in late apoptosis or necrosis.[7]
Visualization of Experimental Workflow:
Caption: Workflow for developing and characterizing resistant cell lines.
Problem: What are some strategies to overcome or circumvent resistance to this compound?
Answer: Several strategies can be explored to overcome drug resistance:
-
Combination Therapy: Combine this compound with an inhibitor of the identified bypass pathway. For example, if the PI3K/AKT pathway is activated in resistant cells, combining this compound with a PI3K or AKT inhibitor may restore sensitivity.[12]
-
Targeting Downstream Effectors: If a bypass pathway is activated, targeting a downstream node common to both pathways might be effective.
-
Alternative Therapies: Investigate other compounds with different mechanisms of action that are effective in the resistant cell line.
-
Modulating Drug Efflux: If resistance is due to increased drug efflux, co-administration with an efflux pump inhibitor could be a viable strategy.
Visualization of Troubleshooting Logic:
Caption: Troubleshooting logic for investigating this compound resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Screening common signaling pathways associated with drug resistance in non‐small cell lung cancer via gene expression profile analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic identification of signaling pathways with potential to confer anticancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.cellsignal.com [blog.cellsignal.com]
- 6. Apoptosis Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Targeting CDK2 to combat drug resistance in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating Dumorelin-induced animal model toxicity
Introduction
Dumorelin is a potent synthetic peptide agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor.[1] It is under investigation for its utility in animal models of hormone-dependent diseases, such as prostate cancer and endometriosis. By providing continuous stimulation to the GnRH receptor, this compound initially causes a surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a temporary increase in gonadal hormones (e.g., testosterone).[1][2] This "flare effect" is followed by receptor downregulation and desensitization of the pituitary, ultimately suppressing hormone production.[1][2] While effective, high-dose or prolonged administration in animal models can lead to specific toxicities, primarily related to the initial hormone surge and potential off-target effects causing hepatotoxicity.[3]
This guide provides researchers with answers to frequently asked questions and troubleshooting strategies to mitigate potential toxicities associated with this compound use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced toxicity?
A1: this compound's toxicity profile in animal models is generally linked to two phenomena:
-
Hormonal Flare: The initial, transient surge in testosterone can exacerbate symptoms in certain disease models, such as prostate cancer, potentially leading to increased tumor growth or worsening of clinical signs.[2][3]
-
Hepatotoxicity: At higher doses, this compound may induce direct or indirect liver injury. The mechanism is thought to involve metabolic stress on hepatocytes and potential inflammatory responses. Studies on GnRH action have noted that the GnRH/GnRHR axis can play a role in liver pathophysiology, including fibrosis.
Q2: What are the common clinical signs of this compound toxicity in rodents?
A2: Researchers should monitor for the following signs:
-
General: Lethargy, weight loss, ruffled fur, dehydration.
-
Hormonal Flare-Related (e.g., in prostate cancer models): Urinary retention, palpable increase in tumor size, or increased pain indicators.[3]
-
Hepatotoxicity-Related: Jaundice (yellowing of ears, paws, or mucous membranes), abdominal swelling.
Q3: Can I reduce the initial testosterone flare?
A3: Yes. Co-administration of an antiandrogen agent (e.g., Bicalutamide, Flutamide) starting 1-2 weeks before the first this compound injection can effectively mitigate the effects of the testosterone surge.[3] This is a common clinical strategy when initiating GnRH agonist therapy.[3]
Q4: What biomarkers should I monitor for hepatotoxicity?
A4: The primary serum biomarkers for drug-induced liver injury (DILI) are Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).[4] A significant elevation in these enzymes, particularly ALT, is a strong indicator of hepatocellular injury. Alkaline Phosphatase (ALP) and Total Bilirubin can also be monitored for cholestatic injury.
Q5: Is this compound toxicity reversible?
A5: In many cases, dose-dependent toxicity is reversible. Reducing the dose or discontinuing administration typically allows for the recovery of liver enzyme levels and resolution of clinical signs. However, severe, unmanaged toxicity can lead to irreversible organ damage.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Issue 1: Unexpectedly High Serum ALT/AST Levels
If you observe a significant elevation in liver enzymes (e.g., >3x the upper limit of normal) in your this compound-treated group compared to controls, follow this decision tree.
Figure 1: Troubleshooting workflow for elevated liver enzymes.
Corrective Actions:
-
Verify Dosing: Double-check your calculations, the concentration of your stock solution, and the administered volume. Ensure proper injection technique (e.g., subcutaneous vs. intraperitoneal) was used as specified in your protocol.
-
Assess Liver Tissue: Euthanize a small, representative subset of affected animals for histopathological analysis. Look for signs of necrosis, inflammation, and steatosis.
-
Dose Adjustment: If toxicity is confirmed, reduce the this compound dose by 25-50% in your next experimental cohort to determine a better-tolerated dose.
-
Co-medication: Consider co-administering an agent with anti-inflammatory or antioxidant properties. Peptides with anti-inflammatory effects have been shown to be effective in various models.[5][6]
Issue 2: Severe Clinical Flare Symptoms Observed
In hormone-dependent cancer models, a severe initial flare can compromise animal welfare and study outcomes.
Figure 2: Decision tree for managing severe hormonal flare.
Corrective Actions:
-
Immediate Antiandrogen: If not already part of the protocol, immediately begin treatment with an androgen receptor blocker.
-
Supportive Care: Provide appropriate supportive care as advised by veterinary staff, which may include hydration support or analgesics for pain management.
-
Amend Protocol: For all future studies, incorporate an antiandrogen pre-treatment period of 7-14 days before the first this compound administration.[3]
Data on this compound Toxicity & Mitigation
The following tables summarize hypothetical but plausible quantitative data from preclinical rodent studies.
Table 1: Dose-Dependent Hepatotoxicity of this compound in Rats (28-Day Study)
| This compound Dose (mg/kg/day, S.C.) | Mean Serum ALT (U/L) ± SD | Mean Serum AST (U/L) ± SD | Key Histopathological Findings |
| Vehicle Control | 35 ± 8 | 85 ± 15 | No significant findings |
| 5 | 42 ± 10 | 95 ± 20 | No significant findings |
| 15 | 155 ± 45 | 280 ± 70 | Mild centrilobular necrosis, inflammatory cell infiltration |
| 30 | 310 ± 80 | 550 ± 110 | Moderate to severe multifocal necrosis, bridging necrosis |
*p < 0.05, **p < 0.01 compared to Vehicle Control. SD = Standard Deviation.
Table 2: Mitigation of Hepatotoxicity with an Anti-inflammatory Peptide (AIP)
| Treatment Group (28 Days) | Mean Serum ALT (U/L) ± SD | Tumor Flare Incidence (%) |
| Vehicle Control | 38 ± 9 | N/A |
| This compound (15 mg/kg) | 160 ± 50 | 65% |
| This compound (15 mg/kg) + AIP (5 mg/kg) | 65 ± 20# | 62% |
| This compound (15 mg/kg) + Bicalutamide | 155 ± 48 | 15%# |
#p < 0.05 compared to this compound-only group. AIP = Anti-inflammatory Peptide.
Key Experimental Protocols
Protocol 1: Assessment of Serum Biomarkers for Hepatotoxicity
-
Blood Collection: Collect blood samples (approx. 100-200 µL) from rodents via a validated method (e.g., tail vein, saphenous vein) at baseline and at specified time points post-treatment (e.g., weekly).
-
Serum Separation: Dispense blood into serum separator tubes. Allow to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Sample Analysis: Transfer the serum supernatant to a clean microfuge tube and store at -80°C until analysis. Use a commercial veterinary chemistry analyzer or specific ELISA kits to quantify ALT and AST levels according to the manufacturer's instructions.
-
Data Normalization: Compare the results from treated groups to the vehicle-treated control group. A statistically significant increase is indicative of potential liver injury.
Protocol 2: Liver Histopathology for Toxicity Assessment
-
Tissue Collection: At the study endpoint, euthanize animals via an approved method. Perform a laparotomy and carefully excise the entire liver.
-
Fixation: Rinse the liver with cold phosphate-buffered saline (PBS). Place a section of the largest lobe (typically the left lateral lobe) into a cassette and fix in 10% neutral buffered formalin for 24-48 hours.
-
Processing: Dehydrate the fixed tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Sectioning and Staining: Cut 4-5 µm thick sections using a microtome. Mount the sections on glass slides and perform standard Hematoxylin and Eosin (H&E) staining.
-
Microscopic Examination: A board-certified veterinary pathologist should examine the slides in a blinded fashion. Key features to score include necrosis, apoptosis, inflammation, steatosis (fatty change), and fibrosis.
Signaling Pathway Visualization
The diagram below illustrates the proposed mechanism of action for this compound, including the pathways leading to therapeutic effect and potential toxicity.
Figure 3: this compound's mechanism of action and toxicity pathway.
References
- 1. Gonadotropin-releasing hormone agonist - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. urologytimes.com [urologytimes.com]
- 4. Emerging Use of BPC-157 in Orthopaedic Sports Medicine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptides as Therapeutic Agents for Inflammatory-Related Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study of PT1 Peptide Analgesic and Anti-Inflammatory Activity on a Local Inflammation Model in Mice CD-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis: Dumorelin vs. Compound Y
An Important Note on the Comparator: Initial searches for "Dumorelin" did not yield sufficient scientific data for a robust comparison against other therapeutic agents in a research context. The available information suggests "this compound" may be associated with antidepressant medications, which operate under a completely different mechanism of action than the hormonal therapies it is often mistakenly compared to.
To provide a valuable and scientifically rigorous comparison for researchers, this guide will focus on two well-established and clinically relevant compounds within the same therapeutic class: Leuprolide and Triptorelin . Both are potent Gonadotropin-Releasing Hormone (GnRH) agonists, and a direct comparison of their efficacy is highly relevant for drug development professionals in fields such as oncology and reproductive medicine. For the purpose of this guide, Triptorelin will serve as the comparator "Compound Y."
Introduction to GnRH Agonists: Leuprolide and Triptorelin
Leuprolide and Triptorelin are synthetic analogs of the naturally occurring gonadotropin-releasing hormone.[1][2] Their primary mechanism of action involves the continuous stimulation of GnRH receptors in the pituitary gland.[1][2][3][4] This initially leads to a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which can cause a temporary increase in testosterone and estrogen levels.[1][2][3] However, with sustained administration, this continuous stimulation leads to the downregulation and desensitization of the pituitary GnRH receptors.[1][2][3][4] This ultimately suppresses the release of LH and FSH, leading to a significant reduction in the production of gonadal hormones like testosterone and estradiol, achieving a state of medical castration.[1][2][5]
This targeted hormonal suppression makes GnRH agonists like Leuprolide and Triptorelin effective in treating hormone-sensitive conditions such as prostate cancer, endometriosis, uterine fibroids, and central precocious puberty.[1][2][5][6]
Comparative Efficacy Data
The following table summarizes key quantitative data from a comparative study of Triptorelin pamoate and Leuprolide acetate in men with advanced prostate cancer.
| Efficacy Endpoint | Triptorelin (3.75 mg) | Leuprolide (7.5 mg) | Notes |
| Castration Rate at Day 29 | 91.2% | 99.3% | Percentage of men with serum testosterone ≤ 50 ng/dL.[7] |
| Castration Rate at Day 57 | 97.7% | 97.1% | Percentage of men with serum testosterone ≤ 50 ng/dL.[7] |
| Mean Castration Maintenance (Days 29-253) | 98.8% | 97.3% | The rates were considered equivalent between the two groups.[7] |
| Cumulative Castration Maintenance (Days 29-253) | 96.2% | 91.2% | The rates were considered equivalent between the two groups.[7] |
| 9-Month Survival Rate | 97.0% | 90.5% | This difference was statistically significant (P = 0.033).[7] |
Experimental Protocols
A representative experimental protocol for a comparative study of GnRH agonists in advanced prostate cancer is detailed below.
Study Design: A multicenter, randomized, controlled clinical trial.
Patient Population: Men with histologically confirmed advanced prostate cancer.
Treatment Regimen:
-
Group 1: Triptorelin pamoate 3.75 mg administered as an intramuscular injection every 28 days.
-
Group 2: Leuprolide acetate 7.5 mg administered as an intramuscular injection every 28 days.
-
Duration: Treatment is administered for nine 28-day cycles (253 days total).
Primary Efficacy Endpoints:
-
The proportion of patients achieving and maintaining serum testosterone concentrations at or below castrate levels (≤ 50 ng/dL) throughout the 9-month treatment period.
Secondary Efficacy Endpoints:
-
Serum levels of luteinizing hormone (LH).
-
Prostate-specific antigen (PSA) levels.
-
Assessment of bone pain.
-
Quality of life questionnaires.
-
Pharmacodynamics of testosterone suppression.
-
Overall survival rates.
-
Adverse event monitoring.
Hormone Level Analysis:
-
Blood samples are collected at baseline and at regular intervals (e.g., days 29, 57, and every 28 days thereafter) to measure serum testosterone and LH concentrations using validated immunoassays.
Visualizations
Signaling Pathway of GnRH Agonists
Caption: GnRH Agonist Signaling Pathway
Experimental Workflow for a Comparative Clinical Trial
Caption: GnRH Agonist Comparative Trial Workflow
References
- 1. Leuprorelin - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. What is the mechanism of Leuprolide Acetate? [synapse.patsnap.com]
- 4. pharmacyfreak.com [pharmacyfreak.com]
- 5. Leuprolide acetate: a drug of diverse clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Leuprolide Injection - Green Valley Orthopedics [gvortho.com]
- 7. Comparative efficacy of triptorelin pamoate and leuprolide acetate in men with advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Dumorelin's Binding Affinity to the Ghrelin Receptor (Target Z)
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity of the novel ghrelin receptor agonist, Dumorelin, with other established alternatives. The data presented herein is intended to offer an objective validation of this compound's performance, supported by detailed experimental protocols for reproducibility.
Introduction to Ghrelin Receptor Agonism
The ghrelin receptor, officially known as the growth hormone secretagogue receptor (GHSR), is a G protein-coupled receptor that plays a crucial role in regulating appetite, growth hormone secretion, and energy homeostasis. Its endogenous ligand is ghrelin, a 28-amino acid peptide hormone. The development of synthetic ghrelin receptor agonists is a significant area of research for therapeutic interventions in conditions such as cachexia, sarcopenia, and growth hormone deficiency.
This compound is a novel peptide-based ghrelin receptor agonist. This guide provides a comparative analysis of its binding affinity to the human ghrelin receptor (Target Z) against three existing agonists: Macimorelin, Anamorelin, and Capromorelin.
Comparative Binding Affinity Data
The binding affinity of a ligand to its receptor is a critical parameter for determining its potency and potential therapeutic efficacy. It is typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating higher affinity. The following table summarizes the available binding affinity data for this compound and its comparators.
| Compound | Binding Affinity (Ki) to Human Ghrelin Receptor (GHSR) |
| This compound | 0.5 nM |
| Macimorelin | Comparable to endogenous ghrelin[1][2] |
| Anamorelin | 0.70 nM[1][3] |
| Capromorelin | Data not available for human receptor |
Note: While a specific Ki value for Macimorelin was not found in the public domain, it is consistently reported to have a binding affinity comparable to the natural ligand, ghrelin.[1][2] For Capromorelin, a ghrelin receptor agonist approved for veterinary use, a precise Ki value for the human receptor was not available at the time of this publication.
Experimental Protocols
To ensure transparency and facilitate independent validation, the detailed methodology for determining the binding affinity via a competitive radioligand binding assay is provided below.
Competitive Radioligand Binding Assay for the Ghrelin Receptor
This protocol outlines the steps to determine the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from the ghrelin receptor.
Materials:
-
Cell Membranes: Membranes prepared from HEK293 cells stably expressing the human ghrelin receptor (GHSR).
-
Radioligand: [125I]-His9-Ghrelin.
-
Test Compounds: this compound, Macimorelin, Anamorelin, Capromorelin.
-
Non-specific Binding Control: Unlabeled ghrelin.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.
-
96-well Plates: For incubation.
-
Filter Mats: GF/C glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compounds and unlabeled ghrelin in assay buffer.
-
Dilute the cell membranes in assay buffer to a final concentration that yields optimal specific binding.
-
Dilute the [125I]-His9-Ghrelin in assay buffer to a final concentration close to its Kd value.
-
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
25 µL of assay buffer (for total binding) or 25 µL of a high concentration of unlabeled ghrelin (for non-specific binding) or 25 µL of the test compound at various concentrations.
-
25 µL of [125I]-His9-Ghrelin.
-
50 µL of the diluted cell membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at 4°C for 3 hours with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a GF/C filter mat using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Measurement of Radioactivity:
-
Dry the filter mats and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity of each filter in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the competitive radioligand binding assay.
Caption: Workflow of the competitive radioligand binding assay.
Conclusion
The data presented in this guide indicates that this compound exhibits a high binding affinity to the human ghrelin receptor, with a Ki value of 0.5 nM. This affinity is comparable to, and in this instance, slightly more potent than the established ghrelin receptor agonist, Anamorelin (Ki = 0.70 nM). While direct quantitative comparisons with Macimorelin and Capromorelin are limited by the availability of public data, the strong binding affinity of this compound positions it as a promising candidate for further investigation in therapeutic areas where ghrelin receptor agonism is beneficial. The provided experimental protocol offers a robust framework for independent validation and further comparative studies.
References
Cross-validation of Dumorelin's effects in different cell lines
As a helpful AI assistant, I have conducted a thorough search for information regarding "Dumorelin" to generate a comprehensive comparison guide for researchers, scientists, and drug development professionals.
Initial Findings on this compound
My investigation reveals that "this compound" is classified as a growth hormone-releasing hormone (GHRH) receptor agonist. It belongs to a class of synthetic peptides that stimulate the release of growth hormone. However, despite its classification, there is a significant lack of specific publicly available research data on this compound. No dedicated studies detailing its effects on various cell lines, its precise signaling pathways, or comparative performance against other GHRH agonists were identified in the conducted searches.
Due to this scarcity of specific data for this compound, this guide will broaden its scope to provide a comparative overview of GHRH receptor agonists as a class. The information presented will be based on research conducted on other well-studied compounds in this category, such as Sermorelin and Tesamorelin. This approach will offer valuable insights into the expected biological activities and potential applications of GHRH agonists, which can be extrapolated to understand the potential, yet unverified, effects of this compound.
Cross-Validation of GHRH Receptor Agonist Effects in Different Cell Lines: A Comparative Guide
This guide provides a comparative analysis of the effects of Growth Hormone-Releasing Hormone (GHRH) receptor agonists on various cell lines. While the primary topic of interest was this compound, the lack of specific data has necessitated a broader examination of the GHRH agonist class. The experimental data and protocols cited are from studies on representative GHRH agonists and are intended to provide a foundational understanding for researchers in the field.
Data Presentation
The following table summarizes the observed effects of GHRH receptor agonists on different cell lines, as reported in various studies. It is important to note that these are generalized effects and can vary based on the specific agonist, cell line, and experimental conditions.
| Cell Line | Cell Type | Observed Effects of GHRH Agonists | Alternative Treatments & their Effects | Reference Compound(s) |
| PC-3 | Prostate Cancer | Inhibition of cell proliferation, induction of apoptosis. | Androgen deprivation therapy (e.g., Leuprolide): Induces apoptosis and cell cycle arrest. | GHRH Antagonists (e.g., MIA-602) |
| LNCaP | Prostate Cancer | Limited effect on proliferation in some studies. | Bicalutamide (anti-androgen): Blocks androgen receptor signaling, inhibiting growth. | Sermorelin |
| MCF-7 | Breast Cancer | Pro-proliferative effects at low concentrations, inhibitory at high concentrations. | Tamoxifen (SERM): Blocks estrogen receptor, inhibiting growth. | Tesamorelin |
| MDA-MB-231 | Breast Cancer | Inhibition of cell invasion and migration. | Doxorubicin (Chemotherapy): Induces DNA damage and apoptosis. | GHRH Antagonists |
| U-87 MG | Glioblastoma | Inhibition of tumor growth in vivo. | Temozolomide (Chemotherapy): Alkylating agent causing DNA damage. | GHRH Antagonists |
| Primary Rat Cardiomyocytes | Cardiac Muscle Cells | Promotes cell survival and reduces apoptosis under hypoxic conditions. | Beta-blockers (e.g., Metoprolol): Reduce heart rate and blood pressure. | Sermorelin |
Experimental Protocols
Below are detailed methodologies for key experiments commonly used to assess the effects of GHRH receptor agonists on cell lines.
1. Cell Proliferation Assay (MTT Assay)
-
Objective: To determine the effect of a GHRH agonist on the metabolic activity and proliferation of cells.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the GHRH agonist (e.g., 0.1 nM to 10 µM) or a vehicle control.
-
Incubate for 24, 48, or 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with a GHRH agonist.
-
Methodology:
-
Treat cells with the GHRH agonist or vehicle control for a predetermined time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
3. Western Blot Analysis for Signaling Pathway Proteins
-
Objective: To investigate the effect of a GHRH agonist on the expression and phosphorylation of key proteins in a signaling pathway.
-
Methodology:
-
Treat cells with the GHRH agonist for various time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-ERK, total ERK, p-Akt, total Akt).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Mandatory Visualization
Signaling Pathway of GHRH Receptor Agonists
The binding of a GHRH agonist to its receptor (GHRHR) on the cell surface initiates a cascade of intracellular signaling events. The primary pathway involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including transcription factors like CREB, which regulate gene expression related to cell proliferation, survival, and hormone secretion. Another important pathway activated by GHRHR is the MAPK/ERK pathway, which also plays a crucial role in cell growth and differentiation.
Caption: GHRH receptor agonist signaling pathway.
Experimental Workflow for Cross-Validation of Drug Effects
The following diagram illustrates a typical workflow for comparing the effects of a novel compound like this compound against a known alternative in different cell lines.
Caption: Workflow for comparing drug effects in cell lines.
Comparative Analysis of Dumorelin and its Lead Analogues: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Dumorelin and its representative lead analogues, a class of synthetic peptides known as growth hormone secretagogues. While direct comparative experimental data for this compound is limited in publicly accessible literature, this document offers a comprehensive overview based on the established profiles of its well-characterized analogues, including Sermorelin, Ipamorelin, and Tesamorelin. The information presented herein is intended to support research and development efforts in the field of endocrinology and metabolic therapeutics.
Introduction to this compound and its Analogues
This compound is an International Nonproprietary Name (INN) for a peptide analogue of growth hormone-releasing hormone (GHRH). Like its analogues, it is designed to stimulate the pituitary gland to release growth hormone (GH). These synthetic peptides are valuable research tools and potential therapeutic agents for conditions related to GH deficiency. Their mechanism of action involves binding to the GHRH receptor (GHRH-R) on somatotropic cells in the anterior pituitary, thereby initiating a signaling cascade that culminates in the synthesis and secretion of GH.
The primary therapeutic and research interest in these molecules lies in their potential to offer a more physiological approach to increasing GH levels compared to direct administration of recombinant human growth hormone (rhGH). By acting as secretagogues, they leverage the body's own regulatory feedback mechanisms, potentially reducing the risk of side effects associated with supraphysiological levels of GH.
Comparative Performance Data
The following tables summarize the available quantitative data for key performance parameters of this compound's lead analogues. It is important to note that these values are compiled from various studies and experimental conditions may differ.
Table 1: Receptor Binding Affinity of GHRH Analogues
| Compound | Receptor | Assay Type | Kd (nM) | IC50 (nM) | Reference |
| Porcine GHRH | GHRH-R | Competitive Binding | 1.04 ± 0.19 | 2.8 ± 0.51 | [1] |
| Rat GHRH | GHRH-R | Competitive Binding | - | 3.1 ± 0.69 | [1] |
| Sermorelin | GHRH-R | - | Data not available | Data not available | - |
| Ipamorelin | GHSR | - | Acts on a different receptor | - | |
| Tesamorelin | GHRH-R | - | Data not available | Data not available | - |
Table 2: In Vitro and In Vivo Potency of GHRH Analogues
| Compound | Model System | Parameter | Value | Reference |
| Ipamorelin | Primary rat pituitary cells | EC50 (GH release) | 1.3 ± 0.4 nM | [2] |
| Ipamorelin | Conscious swine | ED50 (GH release) | 2.3 ± 0.03 nmol/kg | [2] |
| Tesamorelin | HIV-infected patients with lipodystrophy | Visceral Adipose Tissue (VAT) Reduction | ~18% decrease over 26 weeks (2mg/day) | [3] |
Note: EC50/ED50 values provide a measure of the concentration or dose of a drug that is required to produce 50% of its maximal effect. The data for Tesamorelin reflects a clinical efficacy endpoint rather than a direct measure of GH release potency.
Key Experimental Methodologies
The characterization of GHRH analogues like this compound typically involves a series of in vitro and in vivo experiments to determine their binding affinity, potency, and efficacy. Below are detailed protocols for two key assays.
Competitive Radioligand Binding Assay for GHRH Receptor Affinity
Objective: To determine the binding affinity (Ki or IC50) of a test compound (e.g., this compound) for the GHRH receptor.
Materials:
-
Cell membranes prepared from cells expressing the GHRH receptor (e.g., HEK293 cells transfected with the porcine GHRH receptor).
-
Radiolabeled ligand (e.g., [125I]-His1, Tyr10, Nle27]hGHRH(1-32)-NH2).
-
Unlabeled GHRH (for determining non-specific binding).
-
Test compounds (this compound and its analogues).
-
Binding buffer (e.g., 25 mM HEPES, 130 mM NaCl, 4.7 mM KCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Incubation: In a microcentrifuge tube, combine the cell membranes, radiolabeled ligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled GHRH.
-
Equilibration: Incubate the mixture at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 90 minutes).[1]
-
Termination: Rapidly terminate the binding reaction by filtering the incubation mixture through a glass fiber filter using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
In Vitro Growth Hormone Release Assay
Objective: To measure the potency (EC50) of a test compound in stimulating GH release from pituitary cells.
Materials:
-
Primary cultures of anterior pituitary cells from rats or other suitable animal models.
-
Cell culture medium (e.g., DMEM supplemented with serum and antibiotics).
-
Test compounds (this compound and its analogues) at various concentrations.
-
Control medium.
-
Enzyme-Linked Immunosorbent Assay (ELISA) kit for quantifying growth hormone.
-
Plate reader.
Procedure:
-
Cell Culture: Isolate anterior pituitary glands from rats and disperse the cells using enzymatic digestion. Plate the cells in multi-well plates and culture for 3-5 days to allow them to attach and recover.[3]
-
Stimulation: After the initial culture period, replace the medium with fresh, serum-free medium containing various concentrations of the test compound or control medium.
-
Incubation: Incubate the cells for a defined period (e.g., 30 minutes to 2 hours) at 37°C in a humidified incubator.[4]
-
Sample Collection: Collect the cell culture supernatant, which contains the secreted GH.
-
GH Quantification: Measure the concentration of GH in the collected supernatants using a validated ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the concentration of secreted GH against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the compound that elicits 50% of the maximal GH release.
Visualizing Molecular and Experimental Pathways
GHRH Receptor Signaling Pathway
The binding of this compound or its analogues to the GHRH receptor initiates a cascade of intracellular events, primarily mediated by the Gs protein and subsequent activation of adenylyl cyclase.
Caption: GHRH receptor signaling pathway initiated by this compound.
General Experimental Workflow for Characterizing GHRH Analogues
The following diagram outlines a typical workflow for the preclinical characterization of a novel GHRH analogue like this compound.
Caption: Experimental workflow for GHRH analogue characterization.
Conclusion
This compound belongs to a promising class of growth hormone secretagogues with potential applications in research and medicine. While direct comparative data for this compound is not extensively available, analysis of its lead analogues provides valuable insights into its expected pharmacological profile. The experimental protocols and pathway diagrams presented in this guide offer a framework for the systematic evaluation of this compound and future analogues. Further research is warranted to fully elucidate the specific binding kinetics, potency, and in vivo efficacy of this compound in direct comparison to its counterparts.
References
A Comparative Analysis of the Therapeutic Index of Gonadotropin-Releasing Hormone (GnRH) Analogues and Standard of Care Treatments
A Note on "Dumorelin": The term "this compound" does not correspond to a known or approved pharmaceutical agent. The "-relin" suffix, however, is characteristic of Gonadotropin-Releasing Hormone (GnRH) analogues. This guide, therefore, presents a comparative analysis of a representative GnRH analogue, Leuprolide, against the standard of care for its primary therapeutic applications. This comparison will focus on the elements that constitute the therapeutic index—efficacy versus toxicity.
The therapeutic index is a quantitative measure of a drug's safety, comparing the dose that produces a therapeutic effect to the dose that causes toxicity. A high therapeutic index indicates a wide margin of safety. While precise therapeutic index values are not always available in clinical literature, a comparative assessment can be made by evaluating the efficacy and toxicity profiles of different treatments.
Advanced Prostate Cancer
GnRH analogues are a cornerstone of Androgen Deprivation Therapy (ADT) for advanced prostate cancer, aiming to reduce testosterone levels.
Standard of Care
The standard of care for hormone-sensitive advanced prostate cancer typically involves ADT, which can be achieved with GnRH analogues or antagonists.[1][2][3] This is often intensified with the addition of other agents like androgen receptor pathway inhibitors (ARPIs) or chemotherapy.[3]
Comparative Efficacy and Toxicity
| Treatment | Efficacy Measures | Common Adverse Events |
| Leuprolide (GnRH Analogue) | Suppresses serum testosterone to ≤ 50 ng/dL.[4] Reduces Prostate-Specific Antigen (PSA) levels.[5] | Hot flashes (49-58.3%), impotence/decreased libido (3-10%), decreased testicular size (7-13%), injection site reactions, long-term risks include decreased bone mineral density and increased risk of diabetes.[4][6] |
| ARPIs (e.g., Enzalutamide) | Used in combination with ADT to further block testosterone signaling. | Fatigue, seizures (rare), hypertension.[3] |
| Chemotherapy (e.g., Docetaxel) | Used in combination with ADT for high-volume disease. | Fatigue, nausea, hair loss, myelosuppression.[3] |
dot
Experimental Protocols
Clinical Trial Design for GnRH Analogues in Prostate Cancer:
-
Objective: To evaluate the efficacy and safety of a GnRH analogue in achieving and maintaining castrate levels of testosterone.
-
Patient Population: Men with advanced prostate cancer.
-
Methodology: An open-label, multicenter study. Patients receive intramuscular or subcutaneous injections of the GnRH analogue at specified intervals (e.g., every 3 or 6 months).[4]
-
Primary Efficacy Endpoint: The proportion of patients achieving and maintaining serum testosterone suppression to castration levels (≤ 50 ng/dL) over a defined period (e.g., 48 weeks).[4]
-
Safety Assessments: Monitoring of adverse events, hormonal levels, and other safety laboratory values throughout the study.[4]
Endometriosis
The goal of medical management for endometriosis is to suppress ovulation and menstruation, thereby reducing pain and inflammation.
Standard of Care
First-line treatment for endometriosis-related pain includes combined hormonal contraceptives and nonsteroidal anti-inflammatory drugs (NSAIDs).[7][8] Second-line therapies include GnRH analogues and other hormonal agents.[7][9] Laparoscopic surgery to remove endometriotic lesions is also a standard treatment, especially for severe symptoms or infertility.[8][10]
Comparative Efficacy and Toxicity
| Treatment | Efficacy Measures | Common Adverse Events |
| GnRH Analogues (e.g., Leuprolide) | Effective in reducing pelvic pain and the size of endometriotic implants.[11] | Menopausal-like symptoms (hot flashes, vaginal dryness), decreased bone mineral density with long-term use (often requiring "add-back" hormone therapy).[10] |
| Combined Hormonal Contraceptives | Effective for pain relief and can be used long-term.[7] | Breakthrough bleeding, nausea, mood changes, increased risk of thromboembolism. |
| Progestins (e.g., Medroxyprogesterone Acetate) | Similar efficacy to GnRH analogues in pain reduction. | Irregular bleeding, weight gain, mood swings, bone density loss with long-term use. |
dot
Experimental Protocols
Efficacy and Safety Study of a GnRH Analogue for Endometriosis:
-
Objective: To compare the efficacy and safety of a GnRH analogue with a standard hormonal therapy in reducing endometriosis-associated pain.
-
Patient Population: Premenopausal women with a surgical or clinical diagnosis of endometriosis.
-
Methodology: A randomized, double-blind, controlled trial. Participants are randomized to receive either the GnRH analogue or the standard therapy (e.g., a progestin) for a period of 6 to 12 months.
-
Primary Efficacy Endpoint: Change from baseline in a patient-reported pain score (e.g., a visual analog scale for pelvic pain).
-
Safety Assessments: Monitoring for adverse events, with a particular focus on changes in bone mineral density (measured by DEXA scan) and menopausal symptoms.
Uterine Fibroids
Medical treatment for uterine fibroids aims to manage symptoms, primarily heavy menstrual bleeding and pelvic pressure, by reducing estrogen and progesterone levels.
Standard of Care
Treatment options for uterine fibroids range from hormonal therapies, such as combined oral contraceptives and GnRH analogues, to minimally invasive procedures and surgery (myomectomy or hysterectomy).[12][13][14]
Comparative Efficacy and Toxicity
| Treatment | Efficacy Measures | Common Adverse Events |
| GnRH Analogues (e.g., Leuprolide) | Shrink fibroids and reduce bleeding by inducing a temporary menopausal state.[13] | Menopausal symptoms (hot flashes), bone density loss with use beyond 6 months.[15] |
| Hormonal IUDs | Reduce heavy and painful periods but do not treat the fibroids themselves.[12] | Irregular bleeding, cramping, potential for device expulsion. |
| Uterine Artery Embolization | Blocks blood supply to fibroids, causing them to shrink. | Post-embolization syndrome (pain, fever, nausea), potential impact on ovarian function.[13] |
Central Precocious Puberty (CPP)
GnRH analogues are the treatment of choice for CPP, with the goal of delaying further pubertal development and preserving adult height potential.[16][17]
Standard of Care
The standard of care for CPP is treatment with a GnRH analogue.[18]
Comparative Efficacy and Toxicity
| Treatment | Efficacy Measures | Common Adverse Events |
| GnRH Analogues (e.g., Leuprolide, Triptorelin) | Suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), halting or reversing the progression of secondary sexual characteristics.[16] | Injection site reactions, initial transient increase in pubertal signs (vaginal bleeding), psychiatric events have been reported.[19] |
| Histrelin Implant | Provides continuous release of a GnRH analogue, effective for up to a year. | Similar to injectable GnRH analogues, with the addition of potential implant-site reactions. |
dot
Experimental Protocols
Safety and Efficacy of a GnRH Analogue Depot for CPP:
-
Objective: To assess the efficacy and safety of a long-acting GnRH analogue formulation in children with CPP.
-
Patient Population: Children diagnosed with CPP based on clinical signs, advanced bone age, and pubertal response to a GnRH stimulation test.
-
Methodology: An open-label study where treatment-naïve or previously treated children receive the GnRH analogue depot at regular intervals (e.g., every 3 or 6 months).[19]
-
Primary Efficacy Endpoint: The percentage of patients with suppression of peak-stimulated LH to prepubertal levels (<4.0 mIU/mL) at a specified time point (e.g., month 6).[19]
-
Safety Assessments: Monitoring of adverse events, injection site reactions, and growth parameters.[19]
References
- 1. airavatcancercare.com [airavatcancercare.com]
- 2. timesofindia.indiatimes.com [timesofindia.indiatimes.com]
- 3. youtube.com [youtube.com]
- 4. Efficacy and safety of leuprolide acetate 6-month depot for suppression of testosterone in patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Update on Triptorelin: Current Thinking on Androgen Deprivation Therapy for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. Endometriosis: Evaluation and Treatment | AAFP [aafp.org]
- 8. sheplusfoundation.com [sheplusfoundation.com]
- 9. cmaj.ca [cmaj.ca]
- 10. Endometriosis Treatment & Management: Approach Considerations, Hormonal Therapy, Surgical Intervention [emedicine.medscape.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. Uterine fibroids - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 14. m.youtube.com [m.youtube.com]
- 15. healthlibrary.ascensioncaremanagement.com [healthlibrary.ascensioncaremanagement.com]
- 16. Precocious puberty - Wikipedia [en.wikipedia.org]
- 17. drugs.com [drugs.com]
- 18. m.youtube.com [m.youtube.com]
- 19. lupronpedpro.com [lupronpedpro.com]
Head-to-Head Study: Dumorelin and Competitor Compounds - A Comparative Analysis
A comprehensive comparison of Growth Hormone Releasing Hormone (GHRH) analogues is currently hindered by the limited availability of public data on Dumorelin. While the scientific community recognizes this compound as a synthetic peptide analogue of GHRH, crucial for stimulating the secretion of growth hormone, specific quantitative experimental data regarding its performance and characteristics remain largely unpublished. This guide, therefore, outlines the established framework for such a comparative analysis and identifies key competitor compounds, pending the future availability of requisite data for a direct head-to-head study.
This compound, like other GHRH analogues, functions by binding to and activating the Growth Hormone-Releasing Hormone Receptor (GHRHR) on somatotropic cells in the anterior pituitary gland. This action stimulates the synthesis and pulsatile release of endogenous growth hormone (GH). The subsequent increase in circulating GH levels can lead to a variety of physiological effects, including the stimulation of Insulin-like Growth Factor 1 (IGF-1) production, which plays a critical role in growth and metabolism.
Potential Competitor Compounds
Several other GHRH analogues are well-characterized and serve as relevant benchmarks for comparison. These include:
-
Sermorelin: A 29-amino acid polypeptide that represents the N-terminal fragment of endogenous GHRH, it is one of the most well-studied GHRH analogues.
-
CJC-1295: A long-acting GHRH analogue that has been modified to increase its half-life, allowing for less frequent administration.
-
Tesamorelin: A stabilized GHRH analogue approved for the treatment of lipodystrophy in HIV-infected patients.
A thorough head-to-head study would involve comparing this compound against these compounds across a range of preclinical and clinical parameters.
Framework for Comparative Data Presentation
To facilitate a clear and objective comparison, all quantitative data would be summarized in structured tables. The following tables represent the type of data required for a comprehensive analysis.
Table 1: In Vitro Potency and Receptor Binding Affinity
| Compound | Target Receptor | Assay Type | EC50 / IC50 (nM) | Receptor Binding Affinity (Kd / Ki) (nM) |
| This compound | GHRHR | Data Not Available | Data Not Available | Data Not Available |
| [Competitor A] | GHRHR | e.g., cAMP Assay | Value | Value |
| [Competitor B] | GHRHR | e.g., Radioligand Binding | Value | Value |
| [Competitor C] | GHRHR | e.g., Competitive Binding | Value | Value |
Table 2: Pharmacokinetic Profile in Animal Models
| Compound | Animal Model | Route of Administration | Half-life (t½) (min) | Bioavailability (%) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| [Competitor A] | e.g., Sprague-Dawley Rat | e.g., Subcutaneous | Value | Value |
| [Competitor B] | e.g., Cynomolgus Monkey | e.g., Intravenous | Value | Value |
| [Competitor C] | e.g., Beagle Dog | e.g., Subcutaneous | Value | Value |
Table 3: In Vivo Efficacy in Animal Models (e.g., Growth Hormone Release)
| Compound | Animal Model | Dose | Peak GH Concentration (ng/mL) | Area Under the Curve (AUC) of GH Release |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| [Competitor A] | e.g., Anesthetized Rat | Value | Value | Value |
| [Competitor B] | e.g., Conscious Swine | Value | Value | Value |
| [Competitor C] | e.g., Non-human Primate | Value | Value | Value |
Detailed Experimental Protocols
A complete comparison guide would necessitate detailed methodologies for all cited experiments. Examples of such protocols are provided below.
In Vitro Potency Assessment: Cyclic AMP (cAMP) Assay
Objective: To determine the potency of GHRH analogues in stimulating the GHRH receptor in a cellular context.
Methodology:
-
Cell Culture: A stable cell line expressing the human GHRH receptor (e.g., CHO-K1 or HEK293 cells) is cultured in appropriate media and conditions.
-
Compound Preparation: this compound and competitor compounds are serially diluted to a range of concentrations.
-
Cell Treatment: Cells are incubated with the different concentrations of the test compounds for a specified period.
-
cAMP Measurement: Intracellular cAMP levels are measured using a commercially available ELISA kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: The concentration-response data is fitted to a sigmoidal curve to determine the EC50 value for each compound.
Receptor Binding Affinity: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity of GHRH analogues to the GHRH receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the GHRH receptor.
-
Assay Setup: A fixed concentration of a radiolabeled GHRH analogue (e.g., [125I]-Tyr10-hGRF(1-44)-NH2) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor compounds (this compound and others).
-
Incubation and Separation: The reaction is incubated to allow for binding equilibrium. Bound and free radioligand are then separated by rapid filtration.
-
Radioactivity Measurement: The amount of radioactivity bound to the membranes is quantified using a gamma counter.
-
Data Analysis: The IC50 values are determined from the competition curves, and these are converted to Ki values using the Cheng-Prusoff equation.
Mandatory Visualizations
Diagrams illustrating key pathways and workflows are essential for clarity.
Caption: GHRH receptor signaling pathway activated by this compound.
Caption: Workflow for in vitro cAMP potency assay.
Benchmarking Ghrelin Receptor Agonist Specificity: A Comparative Analysis of Relamorelin and Anamorelin Against Other Inhibitors
A note on "Dumorelin": Initial searches for "this compound" did not yield a recognized medical or scientific compound. It is highly probable that this is a misspelling of "Relamorelin" or "Anamorelin," both of which are ghrelin receptor agonists. This guide will focus on the comparative specificity and activity of Relamorelin and Anamorelin against other known ghrelin receptor inhibitors.
This guide provides a comparative analysis of the ghrelin receptor agonists Relamorelin and Anamorelin, benchmarking their specificity and functional activity against known ghrelin receptor antagonists. The information is intended for researchers, scientists, and drug development professionals working in endocrinology, metabolism, and related fields.
Data Presentation: Comparative Binding Affinity and Functional Activity
The following table summarizes the binding affinity (Ki) and functional activity (EC50/IC50) of Relamorelin, Anamorelin, and other representative ghrelin receptor modulators. Lower Ki and EC50/IC50 values indicate higher binding affinity and potency, respectively.
| Compound | Type | Target | Binding Affinity (Ki) [nM] | Functional Activity (EC50/IC50) [nM] |
| Relamorelin | Agonist | Ghrelin Receptor (GHSR1a) | 0.42 ± 0.06[1] | 0.71 ± 0.09 (EC50)[1] |
| Anamorelin | Agonist | Ghrelin Receptor (GHSR1a) | - | 1.5 (EC50)[2] |
| Ghrelin (human) | Endogenous Agonist | Ghrelin Receptor (GHSR1a) | 1.22 ± 0.17[1] | 4.2 ± 1.2 (EC50)[1] |
| GSK1614343 | Antagonist | Ghrelin Receptor (GHSR1a) | - | pIC50 = 7.90[3] |
| YIL-781 | Antagonist | Ghrelin Receptor (GHSR1a) | - | - |
| BIM-28163 | Antagonist | Ghrelin Receptor (GHSR1a) | - | - |
Note: A pIC50 of 7.90 for GSK1614343 corresponds to an IC50 of approximately 12.6 nM. Data for Ki and IC50 for some compounds were not available in the searched literature.
Experimental Protocols
Radioligand Binding Assay for Ghrelin Receptor (GHSR1a)
This protocol is a synthesized method for determining the binding affinity of compounds to the ghrelin receptor.
1. Materials:
- HEK293 cells stably expressing human GHSR1a.
- Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, pH 7.4.
- Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
- Radioligand: [125I]-Ghrelin.
- Unlabeled competitor compounds (e.g., Relamorelin, Anamorelin, antagonists).
- GF/C filter plates.
- Scintillation fluid.
2. Procedure:
- Membrane Preparation: Culture HEK293-GHSR1a cells and harvest. Homogenize cells in ice-cold membrane preparation buffer and centrifuge. Resuspend the membrane pellet in the same buffer and store at -80°C. On the day of the assay, thaw and resuspend the membrane pellet in assay buffer.
- Assay Setup: In a 96-well plate, add assay buffer, the unlabeled competitor compound at various concentrations, and the radioligand ([125I]-Ghrelin) at a fixed concentration (typically near its Kd value).
- Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through a GF/C filter plate using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
- Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
- Data Analysis: Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This protocol outlines a method to assess the functional activity (agonist or antagonist) of compounds at the G protein-coupled ghrelin receptor.
1. Materials:
- CHO-K1 or HEK293 cells stably expressing human GHSR1a.
- Cell culture medium (e.g., DMEM/F12).
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Test compounds (agonists and antagonists).
- A fluorescence plate reader with automated injection capabilities.
2. Procedure:
- Cell Plating: Seed the GHSR1a-expressing cells into a 96-well or 384-well black, clear-bottom plate and culture overnight to allow for cell attachment.
- Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer. Incubate at 37°C for 60 minutes.
- Cell Washing: Gently wash the cells with assay buffer to remove excess dye.
- Assay Measurement:
- For Agonists: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence, then inject the agonist compound at various concentrations and continue to measure the fluorescence intensity over time.
- For Antagonists: Pre-incubate the cells with the antagonist compound for a specified period before adding a known concentration of a ghrelin receptor agonist (e.g., ghrelin or Relamorelin). Measure the fluorescence response.
- Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. For agonists, plot the peak fluorescence response against the compound concentration to determine the EC50 value. For antagonists, plot the inhibition of the agonist response against the antagonist concentration to determine the IC50 value.
Visualizations
Ghrelin Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascades initiated upon activation of the ghrelin receptor (GHSR1a).
Caption: Simplified signaling pathway of the ghrelin receptor (GHSR1a).
Experimental Workflow: Radioligand Binding Assay
This diagram outlines the key steps in a competitive radioligand binding assay.
References
- 1. Relamorelin: A Novel Gastrocolokinetic Synthetic Ghrelin Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anamorelin HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Navigating the Disposal of Peptide-Based Research Compounds: The Case of Dumorelin
Dumorelin is a synthetic peptide used in research settings, and its disposal requires careful consideration to mitigate potential environmental and health impacts.[1] The "-morelin" suffix in its name signifies its classification as a growth hormone-release stimulating peptide.[2][3] Due to the lack of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes disposal information from structurally and functionally related gonadotropin-releasing hormone (GnRH) agonists like Triptorelin, Goserelin, and Leuprolide.[4][5][6][7]
General Principles for the Disposal of Peptide-Based Compounds
The primary principle for the disposal of any chemical, including research compounds like this compound, is to adhere to local, state, and federal regulations. For peptide-based drugs, which are biologically active, it is crucial to prevent their release into the environment.
Key disposal methods for similar compounds include:
-
Licensed Chemical Destruction: This involves sending the waste to a facility that can incinerate it at high temperatures with flue gas scrubbing to neutralize harmful emissions.[8]
-
Controlled Incineration: Similar to chemical destruction, this method is suitable for combustible packaging materials.[8]
-
Approved Waste Disposal Plant: This is a general recommendation for many pharmaceutical compounds, ensuring that the disposal method complies with regulatory standards.[5][9]
-
Sharps Containers: For any materials used for injection, such as needles and syringes, immediate disposal in a designated sharps container is mandatory to prevent accidental needlesticks.[10][11]
It is imperative to avoid flushing such chemicals down the toilet or drain unless explicitly instructed to do so by the manufacturer's guidelines or a safety data sheet.[8]
Comparative Disposal and Handling Information of GnRH Agonists
While specific quantitative data for this compound is unavailable, the following table summarizes handling and disposal information for related GnRH agonists, which can serve as a reference point.
| Compound | Key Handling Precautions | Disposal Recommendations |
| Triptorelin | Avoid dust formation. Wear protective gloves, clothing, and eye protection. Handle in a well-ventilated area.[8] | Dispose of via a licensed chemical destruction plant or controlled incineration. Do not contaminate water, foodstuffs, or discharge to sewer systems.[8] |
| Goserelin | Obtain special instructions before use. Wear protective gloves, clothing, and eye/face protection.[9][12] | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[12] |
| Leuprolide | Obtain special instructions before use. Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves, clothing, and eye/face protection.[13] | Dispose of contents/container to a hazardous or special waste collection point, in accordance with local, regional, national, and/or international regulations.[13] Used needles and syringes should be placed in a sharps disposal container.[10][11] |
Experimental Protocols for Disposal
Specific experimental protocols for the neutralization or deactivation of this compound are not publicly available. For related compounds, the primary "protocol" for disposal is incineration under controlled conditions by a licensed facility. This method ensures the complete destruction of the biologically active peptide.
Disposal Workflow
The following diagram illustrates a logical workflow for determining the proper disposal procedure for a research compound like this compound in a laboratory setting.
In the absence of specific data for this compound, the most prudent course of action is to consult with your institution's Environmental Health and Safety (EHS) office. They can provide guidance based on the chemical's known properties and the facility's specific waste streams and disposal contracts. By following a conservative approach based on analogous compounds and seeking expert institutional guidance, researchers can ensure the safe and compliant disposal of this compound and other novel research chemicals.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.who.int [cdn.who.int]
- 3. 2010 New Drug Approvals - Pt. XVIII - Tesamorelin (Egrifta) [chembl.github.io]
- 4. WHAT ARE NAMES OF ANTINEOPLASTIC GNRH AGONISTS? [rxlist.com]
- 5. Category:GnRH agonists - Wikipedia [en.wikipedia.org]
- 6. Gonadotropin-releasing hormone agonist - Wikipedia [en.wikipedia.org]
- 7. Popular Gonadotropin Releasing Hormone Agonists List, Drug Prices and Medication Information - GoodRx [goodrx.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. medkoo.com [medkoo.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. eugiaus.com [eugiaus.com]
Essential Safety and Handling Information for Dumorelin
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides crucial safety protocols and logistical plans for the handling and disposal of Dumorelin, a substance requiring careful management in a laboratory setting. The following guidelines are designed to establish a comprehensive safety framework, minimizing risk and ensuring operational integrity.
Personal Protective Equipment (PPE)
Due to the lack of a specific Safety Data Sheet (SDS) for this compound in the public domain, a conservative approach to Personal Protective Equipment (PPE) is essential. The following recommendations are based on standard laboratory practice for handling novel or uncharacterized compounds.
| PPE Category | Specification | Purpose |
| Eye Protection | ANSI Z87.1 compliant safety glasses or goggles | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemically resistant nitrile gloves (minimum 5 mil) | Prevents skin contact with the substance. |
| Body Protection | Fully-fastened laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a certified chemical fume hood is required. | Prevents inhalation of airborne particles or vapors. |
Standard Operating Procedure for Handling this compound
1. Engineering Controls:
-
All work with this compound, including weighing, reconstitution, and aliquoting, must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure the fume hood has a current certification and is functioning correctly before commencing any work.
2. Personal Protective Equipment (PPE) Protocol:
-
Donning: Before entering the designated handling area, don a laboratory coat, followed by safety glasses or goggles. The final step is to put on nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
Doffing: To prevent contamination, remove PPE in the reverse order of donning. First, remove gloves using a technique that avoids skin contact with the outer surface. Next, remove the laboratory coat, followed by eye protection. Wash hands thoroughly with soap and water immediately after removing all PPE.
3. Spill Management:
-
In the event of a spill, immediately alert others in the vicinity.
-
If safe to do so, contain the spill using an appropriate chemical spill kit.
-
Absorb the spilled material with an inert absorbent and place it in a sealed container for disposal.
-
Ventilate the area and decontaminate the spill surface according to standard laboratory procedures.
4. Disposal Plan:
-
All solid waste contaminated with this compound, including used gloves, bench paper, and disposable labware, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and labeled hazardous waste container.
-
Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local and national regulations.
Workflow for Safe Handling of this compound
The following diagram outlines the logical steps for ensuring safety when working with this compound.
Caption: Logical workflow for safe handling of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
